molecular formula C10H11BO4 B1392757 AN3661 CAS No. 1268335-33-6

AN3661

カタログ番号: B1392757
CAS番号: 1268335-33-6
分子量: 206.00 g/mol
InChIキー: CEVOKIPNIZQANN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AN3661 is a useful research compound. Its molecular formula is C10H11BO4 and its molecular weight is 206.00 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVOKIPNIZQANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268335-33-6
Record name 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AN3661's Mechanism of Action on PfCPSF3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the novel antimalarial compound AN3661, focusing on its interaction with the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3). This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the key processes involved.

Executive Summary

This compound is a potent benzoxaborole-class antimalarial compound that exhibits nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2][3][4][5] Its novel mechanism of action targets a critical enzyme in the parasite's mRNA processing machinery, PfCPSF3, a homolog of the human cleavage and polyadenylation specificity factor subunit 3 (CPSF-73).[1][3][6] By inhibiting the endonuclease activity of PfCPSF3, this compound disrupts the 3'-end processing of pre-mRNAs, leading to a global decrease in mature mRNA transcripts and subsequent parasite death.[1][3][7] Resistance to this compound is directly linked to point mutations within the active site of PfCPSF3, confirming it as the primary target.[1][3] This unique mode of action presents a promising avenue for the development of new antimalarial therapies to combat the growing threat of drug resistance.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound against various Plasmodium species and strains.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

Parasite StrainDrug Resistance ProfileMean IC50 (nM)Reference(s)
3D7Sensitive20-56[1][4]
W2Resistant20-56[1][4]
Dd2Resistant20-56[1][4]
K1Resistant20-56[1][4]
HB3Resistant20-56[1][4]
FCR3Resistant20-56[1][4]
TM90C2BResistant20-56[1][4]
Ugandan field isolatesMixed64 (mean ex vivo)[1][2][3][5]
Mean (Lab Strains) Mixed 32 [2][3][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelPlasmodium SpeciesRoute of AdministrationDosing RegimenEfficacy (ED90)Reference(s)
MurineP. bergheiOralDaily for 4 days0.34 mg/kg[1][3][4]
Murine (humanized)P. falciparumOralDaily for 4 days0.57 mg/kg[1][3]

Table 3: Cytotoxicity of this compound

Cell LineCell TypeCC50 (µM)Reference(s)
JurkatHuman T lymphocyte60.5[4]
Various other mammalian cell lines->25[4]

Mechanism of Action

This compound exerts its parasiticidal effect by specifically targeting and inhibiting the endonuclease activity of PfCPSF3.

The Target: PfCPSF3

PfCPSF3 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex in P. falciparum.[6] This complex is essential for the 3'-end processing of pre-mRNAs, a critical step in gene expression that involves cleavage of the nascent transcript and subsequent addition of a poly(A) tail. This process is vital for mRNA stability, nuclear export, and efficient translation. PfCPSF3 contains a metallo-β-lactamase domain with a binuclear zinc center in its active site, which is responsible for the endonucleolytic cleavage of the pre-mRNA.[3]

Inhibition of PfCPSF3 by this compound

This compound, a benzoxaborole, is believed to interact with the binuclear zinc center in the active site of PfCPSF3.[3] The boron atom of the benzoxaborole moiety acts as a metal chelator, effectively inhibiting the enzyme's catalytic activity. This inhibition prevents the cleavage of pre-mRNAs, leading to a disruption of downstream processing and a subsequent loss of mature transcripts.[1][3][7] Homology models of PfCPSF3 have located the this compound binding site within the active site, and mutations conferring resistance have been identified in this region.[1][3][8]

Downstream Effects on the Parasite

The inhibition of PfCPSF3 and the subsequent disruption of mRNA processing have a catastrophic effect on the parasite. The loss of stable, mature transcripts leads to a global shutdown of protein synthesis, ultimately resulting in parasite death.[1] Studies have shown that treatment of trophozoites with this compound leads to the loss of specific transcripts.[1][3][7]

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Parasite Growth Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

  • Methodology:

    • P. falciparum cultures are synchronized to the ring stage.

    • A 96-well microtiter plate is prepared with serial dilutions of this compound.

    • Infected red blood cells (iRBCs) at a defined parasitemia and hematocrit are added to each well.

    • The plate is incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

    • Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by microscopy.

    • The fluorescence intensity or parasitemia is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Generation and Confirmation of this compound-Resistant Parasites
  • Objective: To select for and identify the genetic basis of this compound resistance.

  • Methodology:

    • P. falciparum cultures are exposed to gradually increasing concentrations of this compound over a prolonged period.

    • The emergence of resistant parasites is monitored by regular IC50 determination.

    • Once a stable resistant phenotype is established, genomic DNA is extracted from both the resistant and the parental (sensitive) parasite lines.

    • Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other genetic changes in the resistant parasites.

    • The identified mutations, particularly those in pfcpsf3, are confirmed by Sanger sequencing.

Target Validation using CRISPR-Cas9
  • Objective: To confirm that mutations in pfcpsf3 are responsible for this compound resistance.

  • Methodology:

    • A guide RNA (gRNA) specific to the target locus in pfcpsf3 is designed.

    • A donor template plasmid is constructed containing the desired point mutation flanked by homologous sequences to the target gene.

    • The Cas9 nuclease and the gRNA are co-transfected with the donor template into drug-sensitive P. falciparum parasites.[9][10]

    • The parasites undergo selection to enrich for those that have incorporated the mutation through homology-directed repair.

    • The presence of the desired mutation in the parasite population is confirmed by sequencing.

    • The IC50 of the engineered parasite line to this compound is determined and compared to that of the parental line to confirm the resistance phenotype.[1][3][11]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for target validation.

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA PfCPSF3 PfCPSF3 (Endonuclease) pre_mRNA->PfCPSF3 3' end processing processed_mRNA Mature mRNA PfCPSF3->processed_mRNA Cleavage parasite_death Parasite Death This compound This compound This compound->PfCPSF3 Inhibition ribosome Ribosome processed_mRNA->ribosome Translation protein Essential Proteins ribosome->protein protein->parasite_death Lack of essential proteins leads to

Caption: Mechanism of action of this compound on PfCPSF3.

Experimental_Workflow start Start: Drug-sensitive P. falciparum culture drug_pressure Continuous drug pressure with this compound start->drug_pressure crispr CRISPR-Cas9 mediated introduction of mutation into sensitive parasites start->crispr resistant_parasites Selection of This compound-resistant parasites drug_pressure->resistant_parasites wgs Whole Genome Sequencing resistant_parasites->wgs mutation_id Identification of mutations in pfcpsf3 wgs->mutation_id mutation_id->crispr phenotype_assay Phenotypic validation: IC50 determination crispr->phenotype_assay end Conclusion: pfcpsf3 mutation confers This compound resistance phenotype_assay->end

Caption: Experimental workflow for target validation.

Logical_Relationship This compound This compound inhibition Inhibition of PfCPSF3 endonuclease activity This compound->inhibition disruption Disruption of pre-mRNA 3'-end processing inhibition->disruption mrna_loss Loss of mature mRNA transcripts disruption->mrna_loss protein_synthesis_block Blockage of protein synthesis mrna_loss->protein_synthesis_block death Parasite Death protein_synthesis_block->death

Caption: Logical flow from this compound to parasite death.

References

AN3661: A Technical Guide to a Novel Antimalarial Benzoxaborole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN3661 is a novel benzoxaborole compound with potent antimalarial activity against multiple strains of Plasmodium falciparum, including those resistant to existing drugs. Its unique mechanism of action, targeting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), presents a promising new avenue for the development of next-generation antimalarial therapies. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, chemically known as 7-((2'-carboxylic acid) ethyl) benzoxaborole, is a synthetic organic compound belonging to the benzoxaborole class. The presence of a boron atom within the heterocyclic ring system is a key feature of this chemical series and is essential for its biological activity.

PropertyValue
IUPAC Name 3-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
Molecular Formula C10H11BO4
Molecular Weight 206.00 g/mol
Canonical SMILES OC(=O)CCc1cccc2c1B(O)OC2[1]
InChI InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13)[1]
InChI Key CEVOKIPNIZQANN-UHFFFAOYSA-N[1]

Mechanism of Action: Targeting PfCPSF3

This compound exerts its antimalarial effect by inhibiting a crucial enzyme in the parasite's mRNA processing machinery, the Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3).[2][3][4][5] PfCPSF3 is a key component of the cleavage and polyadenylation complex, which is responsible for the 3'-end processing of pre-mRNAs. This process is essential for the maturation, stability, and transport of messenger RNAs, which are subsequently translated into proteins.

By binding to and inhibiting the endonuclease activity of PfCPSF3, this compound disrupts the normal processing of parasite mRNAs, leading to their degradation and a subsequent halt in protein synthesis. This ultimately results in parasite death.[6][7] This mechanism is distinct from those of currently used antimalarial drugs, making this compound a valuable tool against drug-resistant parasite strains.

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA PfCPSF3 PfCPSF3 (Cleavage Factor) pre_mRNA->PfCPSF3 3'-end processing mRNA Mature mRNA PfCPSF3->mRNA Cleavage & Polyadenylation Protein Essential Proteins mRNA->Protein Translation Parasite_Death Parasite Death This compound This compound This compound->PfCPSF3 Inhibition In_Vitro_Susceptibility_Workflow Start Start Parasite_Culture Synchronized P. falciparum Culture Start->Parasite_Culture Drug_Plate Prepare this compound Dilution Plate Parasite_Culture->Drug_Plate Incubation Incubate 72h at 37°C Drug_Plate->Incubation Measurement Measure Parasite Growth (SYBR Green I or [3H]-hypoxanthine) Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

References

AN3661: A Technical Deep-Dive into a Novel Benzoxaborole Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel antimalarial compound belonging to the benzoxaborole class, which has demonstrated significant potency against multiple strains of Plasmodium falciparum, including those resistant to currently available drugs.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental methodologies used in its characterization. The information is intended to serve as a detailed resource for researchers and professionals involved in antimalarial drug discovery and development.

Mechanism of Action

This compound exerts its antimalarial effect by targeting the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), a homolog of the mammalian CPSF-73.[1][4] PfCPSF3 is a key endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA), a critical step in gene expression.[4][5] By inhibiting PfCPSF3, this compound disrupts the maturation of mRNA transcripts, leading to a loss of essential gene expression in the parasite and subsequent cell death.[1][3] The boron atom within the benzoxaborole scaffold is essential for this inhibitory activity.[6]

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This compound Mechanism of Action cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA PfCPSF3 PfCPSF3 (Endonuclease) pre_mRNA->PfCPSF3 substrate mRNA_Processing 3' End Processing & Polyadenylation PfCPSF3->mRNA_Processing catalysis Mature_mRNA Mature mRNA mRNA_Processing->Mature_mRNA Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival This compound This compound This compound->PfCPSF3 Inhibition

Caption: Mechanism of action of this compound targeting PfCPSF3.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against various laboratory-adapted strains and clinical isolates of P. falciparum. The compound demonstrates potent activity in the nanomolar range.

Strain/IsolateIC₅₀ (nM)Resistance Profile of Strain
Laboratory Strains
3D720-56Sensitive to standard antimalarials
W220-56Resistant to standard antimalarials
Dd220-56Resistant to standard antimalarials
K120-56Resistant to standard antimalarials
HB320-56Resistant to standard antimalarials
FCR320-56Resistant to standard antimalarials
TM90C2B20-56Resistant to standard antimalarials
Mean (Lab Strains) 32
Ugandan Field Isolates
Mean (ex vivo)64N/A

Data compiled from multiple sources.[1][3][4][7]

In Vivo Efficacy of this compound in Murine Models

This compound has demonstrated significant efficacy in murine models of malaria when administered orally.

Murine ModelParasite SpeciesDosing RegimenEfficacy Metric (Day 4)ED₉₀ (mg/kg)
Standard Mouse ModelP. berghei4-day oral administration90% Effective Dose0.34
Human Erythrocyte Engrafted NODscidIL-2Rγnull MiceP. falciparum4-day oral administration90% Effective Dose0.57

Data compiled from multiple sources.[1][2][3]

Cytotoxicity Profile of this compound

This compound exhibits minimal cytotoxicity against mammalian cell lines, indicating a favorable selectivity for the parasite target.

Cell LineCC₅₀ (µM)
Jurkat60.5
Other mammalian cell lines>25

Data from a study on the activity of this compound.[4]

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage using sorbitol treatment.

  • Plate Preparation: Test compounds are serially diluted and added to 96-well microplates.

  • Assay Initiation: A synchronized parasite culture with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) is added to the wells containing the test compounds.

  • Incubation: Plates are incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: Plates are read on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

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SYBR_Green_I_Assay_Workflow start Start culture Synchronized P. falciparum Culture (Ring Stage) start->culture add_parasites Add Parasite Culture to Plate culture->add_parasites plate Prepare 96-well Plate with Serial Dilutions of this compound plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Add Lysis Buffer with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

In Vivo Efficacy in Murine Malaria Models

This protocol outlines the general procedure for evaluating the efficacy of antimalarial compounds in a P. berghei mouse model.

  • Infection: Mice (e.g., C57BL/6) are infected intravenously with P. berghei-parasitized red blood cells.

  • Drug Administration: Treatment with the test compound (e.g., this compound) is initiated on the day of infection and continues for a specified period (e.g., 4 days) via oral gavage. A control group receives the vehicle only.

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Determination: The 90% effective dose (ED₉₀), the dose required to suppress parasitemia by 90% compared to the control group, is determined.

  • Survival Analysis: In some studies, mice are monitored for survival to assess the curative potential of the compound.

In Vitro Selection of this compound-Resistant Parasites

This protocol is used to generate and characterize drug-resistant parasite lines.

  • Drug Pressure: A culture of P. falciparum (e.g., Dd2 strain) is exposed to a constant concentration of this compound (e.g., 2-3 times the IC₉₀).

  • Monitoring: Parasite growth is monitored. Initially, parasitemia will decrease.

  • Recrudescence: The culture is maintained until parasite regrowth (recrudescence) is observed, indicating the emergence of a resistant population.

  • Cloning: Resistant parasites are cloned by limiting dilution.

  • Phenotypic Characterization: The IC₅₀ of the resistant clones is determined and compared to the parental strain to confirm the degree of resistance.

  • Genotypic Characterization: The genomes of the resistant clones are sequenced to identify mutations associated with resistance.

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Resistance_Selection_Workflow start Start with Wild-Type P. falciparum Culture drug_pressure Apply Constant This compound Pressure start->drug_pressure monitor Monitor Parasite Growth drug_pressure->monitor recrudescence Observe Recrudescence of Resistant Parasites monitor->recrudescence clone Clone Resistant Parasites recrudescence->clone phenotype Determine IC50 Shift clone->phenotype genotype Whole-Genome Sequencing clone->genotype end End phenotype->end identify_mutation Identify Mutations in PfCPSF3 genotype->identify_mutation identify_mutation->end

Caption: Experimental workflow for selecting and characterizing this compound resistance.

CRISPR-Cas9-Mediated Gene Editing

To confirm that mutations in pfcpsf3 confer resistance to this compound, CRISPR-Cas9 technology is employed to introduce these specific mutations into the genome of drug-sensitive parental parasite lines.

  • Plasmid Construction:

    • A guide RNA (gRNA) plasmid is constructed to direct the Cas9 nuclease to the target site in the pfcpsf3 gene.

    • A donor template plasmid is created containing the desired point mutation(s) flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

  • Transfection: The gRNA plasmid, a Cas9-expressing plasmid, and the donor template plasmid are co-transfected into the parental P. falciparum strain.

  • Selection and Cloning: Transfected parasites are selected, and clonal lines are established.

  • Verification: The presence of the intended mutation is confirmed by Sanger sequencing of the pfcpsf3 gene.

  • Phenotypic Analysis: The this compound IC₅₀ of the engineered mutant parasites is determined to assess if the introduced mutation recapitulates the resistance phenotype.

Resistance Profile

In vitro selection studies have shown that resistance to this compound is associated with point mutations in the pfcpsf3 gene.[1] These mutations are located in the predicted active site of the PfCPSF3 enzyme.[1][3] The introduction of these mutations into drug-sensitive parasites using CRISPR-Cas9 has been shown to recapitulate the resistance phenotype, confirming the role of PfCPSF3 as the target of this compound.[1]

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its potent in vitro and in vivo activity against drug-resistant P. falciparum, coupled with a favorable safety profile, underscores its potential as a next-generation antimalarial drug. The identification of its target, PfCPSF3, opens new avenues for structure-based drug design to develop even more effective benzoxaborole-based antimalarials. Further preclinical and clinical development of this compound and related compounds is warranted to address the urgent need for new therapies to combat malaria.[8]

References

AN3661 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of AN3661, a potent antimalarial compound. This compound belongs to the benzoxaborole class of molecules and has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Executive Summary

  • In Vitro Resistance Studies: P. falciparum parasites selected for resistance to this compound consistently harbor mutations in the pfcpsf3 gene.

  • Genetic Validation: CRISPR-Cas9-mediated introduction of these identified mutations into the pfcpsf3 gene of drug-sensitive parasites confers resistance to this compound.[2]

  • Mechanism of Action: Inhibition of PfCPSF3 by this compound is proposed to disrupt the 3'-end processing of pre-mRNAs, a critical step in gene expression, leading to parasite death.[2]

This guide will detail the experimental methodologies, present the key quantitative data, and provide visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound
P. falciparum StrainResistance PhenotypeIC50 (nM)
3D7Drug-sensitive20-56
W2Chloroquine-resistant20-56
Dd2Mefloquine-resistant20-56
K1Multidrug-resistant20-56
HB3-20-56
FCR3-20-56
TM90C2B-20-56
Ugandan field isolates (mean)Ex vivo64

Source:[1]

Table 2: Cytotoxicity of this compound
Cell LineCell TypeCC50 (µM)
JurkatHuman T lymphocyte60.5
Other mammalian cell lines->25

Source:[1]

Experimental Protocols

In Vitro Resistance Selection

Objective: To identify the genetic basis of resistance to this compound in P. falciparum.

Methodology:

  • Parasite Culture: Continuous cultures of P. falciparum (e.g., strains Dd2 or W2) are maintained in human erythrocytes in a complete medium.

  • Drug Pressure Application: Parasite cultures are exposed to gradually increasing concentrations of this compound, starting from a sub-lethal dose.

  • Selection of Resistant Parasites: The drug concentration is incrementally increased as the parasites adapt and resume growth. This process is continued until a resistant parasite population is established that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental strain.

  • Clonal Isolation: Clonal lines of resistant parasites are isolated by limiting dilution.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the resistant and parental parasite lines. The full genome, or targeted genes, are sequenced to identify mutations that have arisen in the resistant parasites. The pfcpsf3 gene is a key gene of interest for sequencing.

Target Validation using CRISPR-Cas9 Gene Editing

Objective: To confirm that mutations in pfcpsf3 are responsible for this compound resistance.

Methodology:

  • Vector Construction:

    • A plasmid vector is engineered to express the Cas9 nuclease from Streptococcus pyogenes.

    • A single guide RNA (sgRNA) is designed to target a specific sequence within the pfcpsf3 gene in wild-type, drug-sensitive P. falciparum.

    • A donor DNA template is synthesized, containing the desired point mutation(s) in the pfcpsf3 gene, flanked by homologous sequences to the regions upstream and downstream of the target site to facilitate homology-directed repair.

  • Parasite Transfection: The Cas9-expressing plasmid and the donor DNA template are co-transfected into drug-sensitive P. falciparum parasites.

  • Selection of Edited Parasites: Transfected parasites are cultured, and selection pressure may be applied to enrich for parasites that have incorporated the desired mutation.

  • Genotypic Confirmation: Genomic DNA is extracted from the parasite population, and the pfcpsf3 locus is sequenced to confirm the successful introduction of the intended mutation(s).

  • Phenotypic Analysis: The this compound susceptibility of the genetically edited parasites is determined using standard in vitro growth inhibition assays and compared to that of the parental wild-type parasites. A significant increase in the IC50 value for this compound in the edited parasites validates that the specific mutation in pfcpsf3 confers resistance.[2]

Mandatory Visualization

AN3661_Target_Identification_Workflow This compound Target Identification Workflow cluster_invitro In Vitro Resistance Selection cluster_validation CRISPR-Cas9 Validation P_falciparum_culture P. falciparum Culture Drug_pressure Increasing this compound Pressure P_falciparum_culture->Drug_pressure Resistant_parasites Selection of Resistant Parasites Drug_pressure->Resistant_parasites Sequencing Whole Genome Sequencing Resistant_parasites->Sequencing pfcpsf3_mutations Identification of pfcpsf3 Mutations Sequencing->pfcpsf3_mutations CRISPR_design Design sgRNA & Donor DNA (with pfcpsf3 mutation) pfcpsf3_mutations->CRISPR_design Inform design Transfection Transfect Wild-Type Parasites CRISPR_design->Transfection Selection Select Edited Parasites Transfection->Selection Genotyping Confirm pfcpsf3 Mutation Selection->Genotyping Phenotyping Phenotypic Assay (IC50) Genotyping->Phenotyping Target_validated Target Validated: pfcpsf3 mutation confers resistance Phenotyping->Target_validated

Caption: Workflow for this compound target identification and validation.

PfCPSF3_Signaling_Pathway Proposed Mechanism of Action of this compound pre_mRNA pre-mRNA mRNA_processing_complex 3' End Processing Complex pre_mRNA->mRNA_processing_complex PfCPSF3 PfCPSF3 (Endonuclease) PfCPSF3->mRNA_processing_complex component of Mature_mRNA Mature mRNA mRNA_processing_complex->Mature_mRNA Cleavage & Polyadenylation This compound This compound This compound->Inhibition Inhibition->PfCPSF3 Parasite_death Parasite Death Inhibition->Parasite_death leads to Protein_synthesis Protein Synthesis Mature_mRNA->Protein_synthesis Parasite_survival Parasite Survival Protein_synthesis->Parasite_survival

Caption: Proposed mechanism of this compound via inhibition of PfCPSF3.

Conclusion

The convergence of genetic evidence from in vitro resistance studies and CRISPR-Cas9-mediated gene editing robustly validates PfCPSF3 as the primary molecular target of the benzoxaborole antimalarial compound, this compound. The disruption of pre-mRNA processing through the inhibition of PfCPSF3 presents a novel mechanism of action for antimalarial drugs. This detailed understanding of the target and mechanism of this compound provides a strong foundation for the development of next-generation antimalarials targeting this essential pathway in P. falciparum. Further biochemical and structural studies will be crucial to fully elucidate the molecular interactions between this compound and PfCPSF3, which will aid in the design of even more potent and selective inhibitors.

References

PfCPSF3: A Technical Guide to a Novel Antimalarial Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the identification and validation of novel antimalarial drug targets. This technical guide focuses on the P. falciparum Cleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3), a critical enzyme in the parasite's mRNA processing machinery. Inhibition of PfCPSF3 represents a promising therapeutic strategy with a novel mechanism of action that can circumvent existing resistance patterns. This document provides an in-depth overview of PfCPSF3 as a drug target, including its biological function, target validation, known inhibitors, and relevant experimental methodologies.

Introduction to PfCPSF3

PfCPSF3 is the catalytic subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, an essential component of the eukaryotic mRNA 3'-end processing machinery.[1] In P. falciparum, this enzyme is responsible for the endonucleolytic cleavage of pre-mRNAs, a crucial step for the subsequent addition of a poly(A) tail.[1] This polyadenylation is vital for mRNA stability, nuclear export, and efficient translation into proteins. By disrupting this fundamental process, inhibitors of PfCPSF3 can effectively halt parasite proliferation.[1]

The validation of PfCPSF3 as a viable antimalarial drug target was significantly advanced by studies on the benzoxaborole class of compounds.[2] Specifically, the compound AN3661 demonstrated potent antimalarial activity and resistance to it was mapped to mutations in the pfcpsf3 gene.[2] This genetic evidence strongly implicates PfCPSF3 as the primary target of this chemical series.

Target Validation

The essentiality of PfCPSF3 for parasite survival has been validated through genetic and chemical approaches.

  • Genetic Validation: CRISPR-Cas9-mediated introduction of mutations found in this compound-resistant parasite lines into the pfcpsf3 gene of wild-type parasites was shown to confer resistance to the compound.[2] This directly links the genotype (mutations in pfcpsf3) to the phenotype (drug resistance) and confirms PfCPSF3 as the target.

  • Chemical Validation: Treatment of P. falciparum cultures with this compound leads to a loss of specific transcripts in trophozoites, consistent with the inhibition of mRNA processing.[2] This effect is not observed in parasites harboring resistance-conferring mutations in PfCPSF3.

PfCPSF3 Inhibitors and Quantitative Data

The benzoxaboroles are the most well-characterized class of PfCPSF3 inhibitors. This compound is a key compound from this class that has been extensively studied.

CompoundTargetP. falciparum Strain(s)IC50 (nM)ED90 (mg/kg)Citation(s)
This compoundPfCPSF3Laboratory-adapted (mean)32-[2][3]
This compoundPfCPSF3Ugandan field isolates (mean ex vivo)64-[2][3]
This compoundPfCPSF33D7 (sensitive)20-56-[4]
This compoundPfCPSF3W2, Dd2, K1, HB3, FCR3, TM90C2B (resistant)20-56-[4]
This compound-Murine P. berghei infection-0.34 (day 4)[2][3]
This compound-Murine P. falciparum infection-0.57 (day 4)[2][3]

Structural Biology of PfCPSF3

An experimentally determined X-ray crystal structure of P. falciparum CPSF3 is not yet publicly available. However, homology models have been generated based on the structures of orthologous proteins.[2] These models have been instrumental in understanding the binding of inhibitors and the impact of resistance mutations.

The active site of PfCPSF3 is predicted to be a deep cleft containing two zinc ions, which are essential for its catalytic activity. The benzoxaborole inhibitors are thought to interact with the active site residues and the catalytic zinc ions.

Resistance Mutations: In vitro selection of this compound-resistant P. falciparum has identified several point mutations in the pfcpsf3 gene, including T406I, Y408S, T409A, and D470N. Homology models place these mutations within the putative active site of the enzyme, suggesting that they sterically hinder the binding of this compound or alter the active site conformation.

Signaling Pathways and Experimental Workflows

PfCPSF3-mediated mRNA Processing Pathway

mRNA_Processing_Pathway PfCPSF3-mediated mRNA Processing pre_mRNA pre-mRNA CPSF_complex CPSF Complex (including PfCPSF3) pre_mRNA->CPSF_complex Binding Cleavage Endonucleolytic Cleavage CPSF_complex->Cleavage PolyA_Polymerase Poly(A) Polymerase Cleavage->PolyA_Polymerase Recruitment Polyadenylation Polyadenylation PolyA_Polymerase->Polyadenylation Mature_mRNA Mature mRNA Polyadenylation->Mature_mRNA Inhibitor Benzoxaborole Inhibitor (e.g., this compound) Inhibitor->CPSF_complex Inhibition

Caption: Role of PfCPSF3 in mRNA processing and its inhibition.

Experimental Workflow for PfCPSF3 Inhibitor Screening

Inhibitor_Screening_Workflow PfCPSF3 Inhibitor Screening Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Assay (Recombinant PfCPSF3) Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Primary Screen Cell_Based_Assay P. falciparum Growth Inhibition Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Confirmed Hits Murine_Model Murine Malaria Model (e.g., P. berghei) Preclinical_Candidate Preclinical Candidate Murine_Model->Preclinical_Candidate Compound_Library Compound Library Compound_Library->Biochemical_Assay Hit_Identification->Cell_Based_Assay Secondary Screen Lead_Optimization->Murine_Model Efficacy Testing

Caption: A typical workflow for discovering PfCPSF3 inhibitors.

Experimental Protocols

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay is fundamental for determining the potency of compounds against the parasite.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.

  • Human red blood cells (RBCs).

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • DNA-intercalating dye (e.g., SYBR Green I or DAPI).

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).

  • Fluorescence plate reader.

Methodology:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • Serially dilute the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Add the parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add lysis buffer containing a DNA-intercalating dye to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a plate reader (e.g., excitation at 485 nm and emission at 530 nm for SYBR Green I).

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

CRISPR-Cas9 Mediated Gene Editing for Target Validation

This protocol outlines the general steps for introducing specific mutations into the pfcpsf3 gene to confirm its role in drug resistance.

Materials:

  • Plasmids:

    • pUF1-Cas9 (expressing Cas9 nuclease).

    • pL6-eGFP (for expressing the guide RNA).

    • A donor template plasmid containing the desired mutation in the pfcpsf3 gene flanked by homology arms.

  • P. falciparum 3D7 strain.

  • Human RBCs.

  • Cytomix buffer.

  • Electroporator and cuvettes.

  • Selection drug (e.g., blasticidin S for the pL6 plasmid).

Methodology:

  • Guide RNA Design and Cloning: Design a guide RNA targeting the region of the pfcpsf3 gene to be mutated. Clone the guide RNA sequence into the pL6-eGFP plasmid.

  • Donor Template Construction: Synthesize a DNA fragment containing the desired mutation in pfcpsf3 flanked by approximately 500 bp homology arms on each side. Clone this fragment into a donor plasmid.

  • Transfection:

    • Prepare a mixture of the Cas9-expressing plasmid, the guide RNA-expressing plasmid, and the donor template plasmid.

    • Mix the plasmid DNA with ring-stage infected RBCs in Cytomix buffer.

    • Electroporate the mixture using a pre-set program.

  • Selection and Cloning:

    • Culture the transfected parasites in the presence of the selection drug.

    • Once drug-resistant parasites emerge, clone them by limiting dilution.

  • Genotypic and Phenotypic Analysis:

    • Sequence the pfcpsf3 gene in the cloned parasite lines to confirm the presence of the desired mutation.

    • Perform growth inhibition assays with the compound of interest (e.g., this compound) to confirm that the mutation confers resistance.

Clinical Development Landscape

As of late 2025, there are no publicly disclosed clinical trials specifically targeting PfCPSF3. However, the benzoxaborole scaffold, to which PfCPSF3 inhibitors belong, is being actively pursued in antimalarial drug discovery programs.[5][6] The preclinical data for compounds like this compound suggest a favorable profile for further development. The novel mechanism of action of PfCPSF3 inhibitors makes them attractive candidates for combination therapies to combat drug-resistant malaria. Continued research and development in this area may lead to the initiation of clinical trials in the coming years.

Conclusion

PfCPSF3 has been robustly validated as a promising new drug target for the treatment of malaria. Its essential role in parasite mRNA processing and the existence of potent inhibitors with a novel mechanism of action highlight its therapeutic potential. The availability of in vitro and in vivo models, along with genetic tools for target validation, provides a solid foundation for the discovery and development of next-generation antimalarials targeting this enzyme. Further research into the structural biology of PfCPSF3 and the identification of diverse chemical scaffolds that inhibit its function will be crucial for advancing these promising findings towards clinical application.

References

AN3661: A Technical Guide to its Biological Activity and Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN3661 is a novel benzoxaborole compound demonstrating potent antimalarial activity. It exhibits a broad spectrum of activity against multiple life cycle stages of Plasmodium falciparum, including drug-resistant strains, and is effective in in vivo models of malaria. Its mechanism of action involves the inhibition of the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), a critical enzyme in pre-messenger RNA (pre-mRNA) processing. This disruption of a fundamental cellular process leads to parasite death. This document provides a comprehensive overview of the biological activity, spectrum, and mechanism of action of this compound, including detailed experimental protocols and visual representations of its molecular pathway and experimental workflows.

Biological Activity and Spectrum of this compound

This compound has demonstrated potent inhibitory activity against various strains of Plasmodium falciparum in vitro and has shown efficacy in murine models of malaria.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum
StrainDrug Resistance ProfileIC50 (nM)Citation
3D7Drug-sensitive20-56[1]
W2Chloroquine-resistant, Mefloquine-resistant32 (mean)[2][3]
Dd2Chloroquine-resistant, Pyrimethamine-resistant32 (mean)[2]
K1Chloroquine-resistant, Sulfadoxine/Pyrimethamine-resistant32 (mean)[2]
HB3Chloroquine-resistant32 (mean)[2]
FCR3Chloroquine-resistant32 (mean)[2]
TM90C2BChloroquine-resistant32 (mean)[2]
Ugandan field isolatesMixed resistance64 (mean ex vivo)[2][3][4]
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models
Murine ModelPlasmodium SpeciesAdministration RouteEfficacy MetricValueCitation
Swiss Webster miceP. bergheiOralED90 (Day 4)0.34 mg/kg[2][3][5]
NODscidIL-2Rγnull miceP. falciparumOralED90 (Day 4)0.57 mg/kg[2][3][5]

Mechanism of Action: Inhibition of PfCPSF3

This compound targets and inhibits the endonuclease activity of PfCPSF3, a key component of the pre-mRNA 3'-end processing machinery in Plasmodium falciparum.[6] This machinery is essential for the maturation of most messenger RNAs, which involves the cleavage of the pre-mRNA and the subsequent addition of a poly(A) tail. By inhibiting PfCPSF3, this compound disrupts this vital process, leading to a global shutdown of mature mRNA production and ultimately, parasite death.[3]

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cell cluster_nucleus Nucleus pre-mRNA pre-mRNA CPSF_Complex CPSF Complex (including PfCPSF3) pre-mRNA->CPSF_Complex Binding to poly(A) signal CstF CstF CPSF_Complex->CstF Recruitment Cleavage Cleavage CstF->Cleavage PAP Poly(A) Polymerase Cleavage->PAP Recruitment Polyadenylation Polyadenylation PAP->Polyadenylation mRNA Mature mRNA Polyadenylation->mRNA Export Nuclear Export mRNA->Export Translation Translation Export->Translation This compound This compound This compound->CPSF_Complex Inhibition Parasite_Proteins Essential Parasite Proteins Translation->Parasite_Proteins Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death

Caption: this compound inhibits PfCPSF3, disrupting pre-mRNA processing and leading to parasite death.

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity and mechanism of action of this compound.

In Vitro Anti-plasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.

In_Vitro_Assay_Workflow Start Start Prepare_Parasite_Culture Prepare synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2% hematocrit) Start->Prepare_Parasite_Culture Add_Parasites Add parasite culture to each well Prepare_Parasite_Culture->Add_Parasites Prepare_Drug_Plates Prepare 96-well plates with serial dilutions of this compound Prepare_Drug_Plates->Add_Parasites Incubate Incubate for 72 hours at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2) Add_Parasites->Incubate Lyse_Cells Lyse erythrocytes and stain with a DNA-intercalating dye (e.g., SYBR Green I) Incubate->Lyse_Cells Measure_Fluorescence Measure fluorescence (excitation ~485 nm, emission ~530 nm) Lyse_Cells->Measure_Fluorescence Calculate_IC50 Calculate IC50 values using a dose-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro anti-plasmodial activity of this compound.

Materials:

  • P. falciparum culture (e.g., 3D7, W2)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • This compound stock solution in DMSO

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare a parasite culture with approximately 0.5% parasitemia and 2% hematocrit in complete medium.

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

  • Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution.

  • Incubate the plates for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model

This protocol describes the evaluation of this compound's efficacy in a murine model of malaria, such as the P. berghei infection model in Swiss Webster mice.

Materials:

  • Female Swiss Webster mice (6-8 weeks old)

  • Plasmodium berghei ANKA strain

  • This compound formulated for oral administration

  • Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10^5 P. berghei-infected red blood cells.

  • Randomly assign mice to treatment and control groups.

  • On day 3 post-infection, begin oral administration of this compound or vehicle control once daily for four consecutive days.

  • Monitor parasitemia daily from day 3 to day 7 post-infection by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected erythrocytes under a microscope.

  • Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.

  • Determine the 90% effective dose (ED90) by plotting the dose-response curve.

  • Monitor mice for survival.

In Vitro Resistance Selection and Whole-Genome Analysis

This protocol outlines the process of generating this compound-resistant P. falciparum lines and identifying the genetic basis of resistance.

Resistance_Selection_Workflow Start Start Culture_Parasites Culture wild-type P. falciparum Start->Culture_Parasites Apply_Drug_Pressure Apply continuous drug pressure with a low concentration of this compound (e.g., 2x IC50) Culture_Parasites->Apply_Drug_Pressure Monitor_Growth Monitor for parasite recrudescence Apply_Drug_Pressure->Monitor_Growth Increase_Drug_Concentration Gradually increase this compound concentration as parasites adapt Monitor_Growth->Increase_Drug_Concentration Recrudescence observed Isolate_Resistant_Clones Isolate clonal populations of resistant parasites by limiting dilution Monitor_Growth->Isolate_Resistant_Clones Stable growth at high concentration Increase_Drug_Concentration->Apply_Drug_Pressure Confirm_Resistance Confirm resistance phenotype by IC50 determination Isolate_Resistant_Clones->Confirm_Resistance Extract_gDNA Extract genomic DNA from resistant and parental lines Confirm_Resistance->Extract_gDNA Whole_Genome_Sequencing Perform whole-genome sequencing Extract_gDNA->Whole_Genome_Sequencing Identify_Mutations Identify and validate mutations in the resistant lines (e.g., in PfCPSF3) Whole_Genome_Sequencing->Identify_Mutations End End Identify_Mutations->End

References

AN3661: A Technical Guide to a Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AN3661, a potent antimalarial compound belonging to the benzoxaborole class. This document details its chemical properties, mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.

Core Compound Information

PropertyValueReference
CAS Number 1268335-33-6[1][2]
Molecular Formula C10H11BO4[1]
Molecular Weight 206.0 g/mol [1][2]

Mechanism of Action

This compound exerts its antimalarial activity through a novel mechanism of action: the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3).[1][3][4][5] PfCPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA), a vital step for the maturation and stability of mRNA transcripts.[4] By binding to and inhibiting PfCPSF3, this compound disrupts the normal processing of parasite pre-mRNAs, leading to a loss of transcript stability and ultimately, parasite death.[5][6] This unique target provides a mode of action distinct from currently available antimalarial drugs.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the pre-mRNA processing pathway in P. falciparum.

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA PfCPSF3_complex PfCPSF3 Complex pre_mRNA->PfCPSF3_complex 3'-end processing Mature_mRNA Mature mRNA PfCPSF3_complex->Mature_mRNA Cleavage & Polyadenylation Protein Essential Proteins Mature_mRNA->Protein Translation Parasite_Survival Parasite Survival Protein->Parasite_Survival This compound This compound This compound->PfCPSF3_complex Inhibition

Caption: Inhibition of PfCPSF3 by this compound disrupts pre-mRNA processing.

Efficacy Data

This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in in vivo murine models of malaria.

In Vitro Efficacy
P. falciparum StrainIC50 (nM)NotesReference
Laboratory-adapted strains (mean)32Includes drug-sensitive and resistant strains[1]
3D720-56Drug-sensitive[5][6]
W220-56Chloroquine-resistant[5][6]
Dd220-56Multidrug-resistant[5][6]
K120-56Multidrug-resistant[5][6]
HB320-56Chloroquine-resistant[5][6]
FCR320-56Chloroquine-resistant[5][6]
TM90C2B20-56Multidrug-resistant[5][6]
Ugandan field isolates (mean ex vivo)64Freshly isolated parasites[1][6][7]
In Vivo Efficacy in Murine Models
Murine ModelDosing RegimenEfficacy EndpointValueReference
P. berghei-infected mice50-200 mg/kg, p.o., daily for 4 daysED90 (Day 4)0.34 mg/kg[5][7]
P. falciparum-infected miceOrally for 4 days, starting on day 3 of infectionED90 (4 days post-initiation)0.57 mg/kg[5][7]

Cytotoxicity

This compound exhibits minimal cytotoxicity against mammalian cell lines, suggesting a favorable selectivity profile.

Cell LineCC50 (µM)Reference
Jurkat60.5[5]
Other mammalian cell lines>25[5]

Experimental Protocols

Detailed experimental protocols for the evaluation of antimalarial compounds are critical for reproducible research. The following are generalized protocols based on standard methods in the field, as the specific, detailed protocols from the primary this compound studies are not publicly available.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are kept at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well plate.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: The plate is read on a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol outlines the assessment of a compound's efficacy in a mouse model of malaria.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intravenously with Plasmodium berghei-parasitized red blood cells.

  • Treatment: The test compound (this compound) is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) and administered orally once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group is included.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Data Analysis: The percent inhibition of parasite growth is calculated relative to the vehicle control group. The effective dose that inhibits parasite growth by 90% (ED90) is determined by regression analysis.

Conclusion

This compound is a promising antimalarial candidate with a novel mechanism of action targeting PfCPSF3. Its potent in vitro and in vivo activity against a wide range of P. falciparum strains, coupled with a favorable safety profile, underscores its potential as a next-generation therapeutic for malaria. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

AN3661: A Technical Guide to its Applications in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of AN3661 in the field of parasitology, with a primary focus on its activity against Plasmodium falciparum, the causative agent of the most severe form of malaria. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its investigation.

Introduction to this compound

This compound is a novel benzoxaborole compound that has demonstrated potent antiparasitic activity.[1][2] Its unique mode of action and efficacy against drug-resistant parasite strains make it a compound of significant interest in the development of new antiparasitic therapies.[1] Benzoxaboroles are a class of boron-containing heterocyclic compounds that have shown broad-spectrum activity against various pathogens, including bacteria, fungi, and protozoa.[1][2]

Mechanism of Action

This compound exerts its antiparasitic effect by targeting and inhibiting the cleavage and polyadenylation specificity factor subunit 3 (CPSF3) in parasites.[1][3] In Plasmodium falciparum, this enzyme is denoted as PfCPSF3. CPSF3 is a critical component of the machinery responsible for the 3'-end processing of pre-messenger RNA (pre-mRNA). By inhibiting PfCPSF3, this compound disrupts the maturation of mRNA transcripts, leading to a failure in the production of essential proteins and ultimately causing parasite death.[1][3] This mechanism of action is distinct from most currently used antimalarial drugs, making this compound a promising candidate for overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on PfCPSF3 and its downstream effects on the parasite.

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfCPSF3 PfCPSF3 (Endonuclease) This compound->PfCPSF3 Inhibits mRNA_processing mRNA 3'-end Processing PfCPSF3->mRNA_processing Catalyzes pre_mRNA pre-mRNA pre_mRNA->mRNA_processing Undergoes mature_mRNA Mature mRNA mRNA_processing->mature_mRNA Produces protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis Template for essential_proteins Essential Parasite Proteins protein_synthesis->essential_proteins Synthesizes parasite_death Parasite Death essential_proteins->parasite_death Absence leads to

Figure 1: Mechanism of action of this compound in Plasmodium falciparum.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against various Plasmodium species and its cytotoxicity profile.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

Parasite Strain/IsolateIC50 (nM)Reference
Laboratory-adapted strains (mean)32[1][2]
Ugandan field isolates (mean ex vivo)64[1][2]
3D7 (sensitive)20-56[3]
W2 (resistant)20-56[3]
Dd2 (resistant)20-56[3]
K1 (resistant)20-56[3]
HB3 (resistant)20-56[3]
FCR3 (resistant)20-56[3]
TM90C2B (resistant)20-56[3]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Malaria

Murine ModelED90 (mg/kg)Treatment RegimenReference
P. berghei infection0.34Day 4[1][2]
P. falciparum infection0.57Day 4[1][2]

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Reference
Jurkat60.5[3]
Other mammalian cell lines>25[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antiparasitic activity of this compound.

In Vitro Susceptibility Testing of P. falciparum

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2% to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate IC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.

In Vivo Efficacy in a P. berghei Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound against P. berghei in mice.

Materials:

  • Plasmodium berghei ANKA strain

  • 6-8 week old female Swiss Webster mice

  • This compound formulation for oral gavage (e.g., in 70% Tween-80/30% ethanol or 0.5% hydroxyethylcellulose/0.25% Tween-80)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1x10^5 P. berghei-infected red blood cells on day 0.

  • Randomly assign mice to treatment and control groups.

  • Administer this compound orally once daily for four consecutive days (days 0 to 3 post-infection). The control group receives the vehicle only.

  • On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group to determine the effective dose (e.g., ED90).

In Vitro Resistance Selection

This protocol describes a method for selecting this compound-resistant P. falciparum parasites in vitro.

Materials:

  • P. falciparum culture

  • Complete culture medium

  • This compound

  • 96-well plates or culture flasks

Procedure:

  • Expose a high-density culture of P. falciparum to a sub-lethal concentration of this compound (e.g., 2-3 times the IC50).

  • Maintain the culture with continuous drug pressure, changing the medium and adding fresh drug every 48 hours.

  • Monitor the culture for parasite recrudescence.

  • Once parasites reappear, gradually increase the concentration of this compound in a stepwise manner.

  • Continue this process until parasites can grow in the presence of a significantly higher concentration of this compound compared to the parental strain.

  • Clone the resistant parasites by limiting dilution and characterize their resistance phenotype and genotype.

Target Validation using CRISPR-Cas9

This protocol provides a general workflow for using CRISPR-Cas9 to introduce mutations into the pfcpsf3 gene to confirm its role in this compound resistance.

Materials:

  • P. falciparum culture

  • pUF1-Cas9 plasmid

  • pL6-sgRNA plasmid

  • Donor DNA template with the desired mutation in pfcpsf3 and shield mutations

  • Transfection buffer (e.g., Cytomix)

  • Electroporator

Procedure:

  • Design a single guide RNA (sgRNA) targeting the pfcpsf3 gene.

  • Clone the sgRNA into the pL6-sgRNA plasmid.

  • Prepare a donor DNA template containing the desired mutation and silent mutations to prevent Cas9 re-cleavage.

  • Co-transfect ring-stage P. falciparum parasites with the Cas9 plasmid, the sgRNA plasmid, and the donor template via electroporation.

  • Select for transfected parasites using the appropriate drug selection marker.

  • Once parasites emerge, clone them and sequence the pfcpsf3 locus to confirm the desired mutation.

  • Perform in vitro susceptibility testing to assess the change in this compound IC50 in the mutated parasites compared to the wild-type.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive experimental workflow for the preclinical evaluation of this compound as an antimalarial agent.

AN3661_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development in_vitro_susceptibility In Vitro Susceptibility (IC50 determination) resistance_selection Resistance Selection in_vitro_susceptibility->resistance_selection mechanism_of_action Mechanism of Action Studies (PfCPSF3 Inhibition) in_vitro_susceptibility->mechanism_of_action in_vivo_efficacy In Vivo Efficacy (Mouse Model - ED90) in_vitro_susceptibility->in_vivo_efficacy target_validation Target Validation (CRISPR-Cas9) resistance_selection->target_validation lead_optimization Lead Optimization target_validation->lead_optimization pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_efficacy->pk_pd in_vivo_efficacy->lead_optimization toxicology Toxicology Studies pk_pd->toxicology candidate_selection Candidate Selection toxicology->candidate_selection

Figure 2: Preclinical experimental workflow for this compound.

Conclusion

This compound is a promising antiparasitic compound with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of this compound and other benzoxaboroles as potential treatments for parasitic diseases. Further research into its activity against other parasites and its optimization for clinical use is warranted.

References

AN3661: A Technical Guide to its Application in mRNA Processing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AN3661, a benzoxaborole-based compound, as a potent and specific tool for the investigation of messenger RNA (mRNA) processing. By targeting a key enzymatic component of the 3'-end processing machinery, this compound offers a unique mechanism to probe the intricacies of transcription termination and mRNA maturation.

Introduction: Mechanism of Action

This compound is a small molecule inhibitor that has been identified as a powerful tool in the study of eukaryotic gene expression. Its primary molecular target is the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3) , also known as CPSF-73.[1][2] CPSF3 is the endonuclease responsible for cleaving precursor mRNA (pre-mRNA) transcripts, a critical step that precedes the addition of the poly(A) tail.[3][4] This 3'-end processing is essential for mRNA stability, nuclear export, and efficient translation.[3]

The benzoxaborole moiety of this compound interacts with the active site of CPSF3.[1][5] This binding competitively inhibits the endonuclease activity of the enzyme, effectively blocking the cleavage of the nascent pre-mRNA transcript.[1] The direct consequence of this inhibition is the failure of proper transcription termination, leading to a phenomenon known as transcriptional readthrough , where RNA Polymerase II continues to transcribe DNA downstream of the normal termination site.[1] This makes this compound an invaluable chemical probe for studying the dynamics of transcription, mRNA maturation, and the consequences of their dysregulation.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound has been quantified across various organisms and assay formats. Its potency highlights its utility as both a research tool and a potential therapeutic lead.

Target Organism/SystemTarget EnzymeAssay TypeIC₅₀ ValueReference
HumanCPSF73Real-Time Fluorescence Assay3.6 µM[6]
HumanCPSF73Gel-Based End-Point Assay0.85 µM[6]
Plasmodium falciparumPfCPSF3In vitro growth inhibition32 nM (mean)[2]
Sarcocystis neuronaSnCPSF3In vitro growth inhibition10.68 nM (estimated)[7]
Toxoplasma gondiiTgCPSF3In vitro growth inhibitionPotent activity reported[8]

Signaling and Mechanistic Pathways

The inhibitory action of this compound directly intercepts the canonical pre-mRNA 3'-end processing pathway. The following diagram illustrates this mechanism.

AN3661_Mechanism cluster_0 Canonical Pre-mRNA 3'-End Processing cluster_1 Inhibition Pathway PolII RNA Pol II pre_mRNA Nascent pre-mRNA PolII->pre_mRNA Transcription PAS Poly(A) Signal (AAUAAA) CPSF_Complex CPSF Complex PAS->CPSF_Complex Recognition CPSF73 CPSF73 (Endonuclease) CPSF_Complex->CPSF73 Contains CPSF73->pre_mRNA Cleavage This compound This compound Readthrough Transcriptional Readthrough This compound->CPSF73 Inhibition Inhibition of Cleavage

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study mRNA processing both in vitro and in cellular contexts.

This assay quantitatively measures the endonuclease activity of CPSF73 and its inhibition by this compound in a reconstituted system.[6][9]

  • Reagents and Materials:

    • Recombinant human CPSF73 protein.

    • Fluorescently labeled RNA substrate: A short pre-mRNA sequence containing a polyadenylation signal and cleavage site, labeled with a fluorophore (e.g., FAM) on the 3' end and a quencher (e.g., TAMRA) on the 5' end.

    • Assay Buffer: 20 mM HEPES-KOH (pH 8.0), 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT.

    • This compound stock solution (e.g., 100 mM in 100% DMSO).

    • 384-well microplate compatible with a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A final concentration range of 0.1 µM to 300 µM is recommended.[6]

    • In each well of the microplate, assemble the reaction mixture:

      • Assay Buffer.

      • Recombinant CPSF73.

      • Desired concentration of this compound or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 0.3%).[9]

    • Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescently labeled RNA substrate (e.g., final concentration of 40 nM).[6]

    • Immediately begin monitoring the increase in fluorescence in real-time using a plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • Record fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the normalized velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

This workflow assesses the impact of this compound on global mRNA processing within a cellular context by measuring transcriptional readthrough.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HeLa, HCT116) treatment 2. Treatment (this compound vs. Vehicle) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction library_prep 4. RNA-Seq Library Prep (rRNA depletion, fragmentation) rna_extraction->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing qc 6. Quality Control (FastQC) sequencing->qc alignment 7. Genome Alignment (e.g., STAR, Bowtie 2) qc->alignment analysis 8. Readthrough Analysis alignment->analysis interpretation 9. Data Interpretation analysis->interpretation

Caption: Experimental Workflow for this compound Cellular Analysis.

  • Cell Treatment and RNA Isolation:

    • Culture cells (e.g., HeLa, cancer cell lines) to ~70-80% confluency.

    • Treat cells with a predetermined concentration of this compound (e.g., based on proliferation assays) or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

    • Harvest cells and isolate total RNA using a Trizol-based method or a commercial kit.[10][11] Ensure high quality RNA with a RIN ≥ 7.[11]

  • RNA-Seq Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.[10]

    • Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit according to the manufacturer's protocol.

    • Perform high-throughput sequencing on a platform such as Illumina to generate paired-end reads.

  • Bioinformatic Analysis of Transcriptional Readthrough:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[12]

    • Alignment: Align the quality-filtered reads to the appropriate reference genome using a splice-aware aligner like STAR or Bowtie 2.[8][13]

    • Quantification of Readthrough: For each annotated gene, quantify the number of reads mapping to the gene body and to a defined window downstream of the annotated transcription termination site (e.g., 2-5 kb).

    • Calculate Readthrough Index: For each gene, calculate a "Readthrough Index" as the ratio of read density in the downstream window to the read density in the gene body.

    • Differential Analysis: Compare the Readthrough Index for each gene between this compound-treated and vehicle-treated samples to identify genes with significant increases in transcriptional readthrough.

Conclusion

This compound is a specific and potent inhibitor of the essential mRNA processing factor CPSF73. Its well-defined mechanism of action, which leads to predictable molecular consequences like transcriptional readthrough, establishes it as a first-class chemical tool. The protocols and data presented in this guide equip researchers to leverage this compound for detailed investigations into the fundamental processes of transcription termination, mRNA 3'-end formation, and the cellular pathways that are dependent on their fidelity.

References

Methodological & Application

Application Notes and Protocols for AN3661 In Vitro Assay against P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole-based antimalarial agent that has demonstrated potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides detailed protocols for the in vitro assessment of this compound's efficacy against the asexual blood stages of P. falciparum, along with a summary of its inhibitory concentrations and a description of its mechanism of action.

Mechanism of Action

This compound targets the P. falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3), a key enzyme in the pre-mRNA processing machinery.[1][2][3] PfCPSF3 is a homolog of the mammalian CPSF-73 and functions as an endonuclease within the CPSF complex. This complex is responsible for the cleavage and subsequent polyadenylation of pre-mRNAs, which are essential steps for producing mature, stable, and translatable messenger RNA (mRNA). By inhibiting PfCPSF3, this compound disrupts the production of essential proteins, ultimately leading to parasite death.[4] This unique mechanism of action makes this compound a promising candidate for overcoming resistance to existing antimalarial drugs.

Data Presentation

The in vitro potency of this compound has been evaluated against a panel of laboratory-adapted P. falciparum strains, including those with known resistance to conventional antimalarials. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits parasite growth by 50%, are summarized in the table below.

P. falciparum StrainResistance ProfileMean IC50 (nM)Reference
3D7Chloroquine-sensitive32[1]
Dd2Chloroquine-resistant, Pyrimethamine-resistant--
W2Chloroquine-resistant, Pyrimethamine-resistant--
K1Multidrug-resistant--
HB3Chloroquine-resistant--
FCR3Chloroquine-resistant--
TM90C2BChloroquine-resistant--
Ugandan field isolatesMixed resistance64 (ex vivo)[1][3]

Note: Specific IC50 values for all listed resistant strains were not detailed in the provided search results, but potent activity against them was reported.

Experimental Protocols

In Vitro Culture of Asexual Blood Stages of P. falciparum

This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum parasite culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs), type O+

  • Complete Culture Medium (CCM):

    • RPMI-1640 medium with L-glutamine and 25 mM HEPES

    • 10% heat-inactivated human serum (type A+) or 0.5% Albumax II

    • 25 mM Sodium Bicarbonate

    • 25 µg/mL Gentamicin

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • 37°C incubator

  • Sterile culture flasks (T25 or T75)

  • Centrifuge

Procedure:

  • Preparation of Complete Culture Medium (CCM): Aseptically combine all CCM components. Warm the medium to 37°C before use.

  • Washing Red Blood Cells (RBCs):

    • Centrifuge whole blood to pellet the RBCs.

    • Remove the plasma and buffy coat.

    • Wash the RBCs three times with an equal volume of RPMI-1640 by centrifugation and resuspension.

    • After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.

  • Initiating and Maintaining the Culture:

    • To initiate a culture, mix parasitized RBCs with fresh, washed RBCs to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 5% in a culture flask with CCM.

    • Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.

    • Change the medium daily to provide fresh nutrients and remove metabolic waste.

    • Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

    • Split the culture as needed to maintain parasitemia between 1% and 5% by adding fresh, washed RBCs and CCM.

This compound In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the IC50 value of this compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)

  • This compound stock solution (in DMSO)

  • Complete Culture Medium (CCM)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Drug Dilution:

    • Prepare a serial dilution of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from low nanomolar to micromolar.

    • Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine) as a positive control.

  • Assay Setup:

    • Add 50 µL of each drug dilution to the corresponding wells of the black, clear-bottom 96-well plate in duplicate or triplicate.

    • Add 50 µL of the synchronized ring-stage parasite culture to each well.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free control wells.

    • Normalize the fluorescence data to the drug-free control wells (representing 100% growth).

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound Action

AN3661_Pathway cluster_nucleus Parasite Nucleus cluster_cytoplasm Parasite Cytoplasm pre_mRNA pre-mRNA PfCPSF_complex PfCPSF Complex (includes PfCPSF3, PfWDR33, etc.) pre_mRNA->PfCPSF_complex Binding cleavage 3' End Cleavage PfCPSF_complex->cleavage parasite_death Parasite Death This compound This compound This compound->PfCPSF_complex Inhibition polyadenylation Polyadenylation (Poly(A) Polymerase) cleavage->polyadenylation degradation mRNA Degradation cleavage->degradation Unprocessed pre-mRNA mature_mRNA Mature mRNA polyadenylation->mature_mRNA translation Translation (Ribosomes) mature_mRNA->translation Export proteins Essential Parasite Proteins translation->proteins proteins->parasite_death

Caption: this compound inhibits PfCPSF3, disrupting pre-mRNA processing and leading to parasite death.

Experimental Workflow for this compound In Vitro Assay

AN3661_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. P. falciparum Culture (Asexual Blood Stages) synchronize 2. Synchronize to Ring Stage culture->synchronize plate_setup 4. Plate Parasites and Drug Dilutions synchronize->plate_setup drug_prep 3. Prepare this compound Serial Dilutions drug_prep->plate_setup incubation 5. Incubate for 72 hours plate_setup->incubation lysis 6. Lyse Cells and Add SYBR Green I incubation->lysis read_plate 7. Measure Fluorescence lysis->read_plate calculate 8. Calculate % Inhibition read_plate->calculate plot 9. Plot Dose-Response Curve calculate->plot ic50 10. Determine IC50 Value plot->ic50

Caption: Workflow for determining the in vitro efficacy of this compound against P. falciparum.

References

Application Note: Determination of AN3661 IC50 in Culture-Adapted Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole compound demonstrating potent antimalarial activity.[1][2] Its mechanism of action involves the inhibition of the Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3), an essential enzyme in the processing of pre-messenger RNA (pre-mRNA).[1][3][4][5][6] This disruption of a fundamental cellular process leads to parasite death. As drug resistance continues to be a major obstacle in malaria control, the development of new compounds with novel mechanisms of action like this compound is critical.[7][8][9]

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against culture-adapted strains of P. falciparum. The IC50 value is a key parameter for evaluating the efficacy of a compound and for monitoring the emergence of resistance.[10][11] The following protocols are designed to be clear and reproducible for researchers in the field of antimalarial drug discovery.

Signaling Pathway of this compound Action

AN3661_Pathway cluster_parasite Plasmodium falciparum cluster_drug Drug Action pre-mRNA pre-mRNA mRNA Processing Complex mRNA Processing Complex pre-mRNA->mRNA Processing Complex 3' end processing PfCPSF3 PfCPSF3 PfCPSF3->mRNA Processing Complex part of Mature mRNA Mature mRNA mRNA Processing Complex->Mature mRNA Parasite Death Parasite Death mRNA Processing Complex->Parasite Death Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Parasite Survival Parasite Survival Protein Synthesis->Parasite Survival Protein Synthesis->Parasite Death This compound This compound This compound->PfCPSF3 inhibits

Caption: Mechanism of action of this compound in P. falciparum.

Materials and Reagents

  • Parasite Cultures: Culture-adapted P. falciparum strains (e.g., 3D7, Dd2, K1, W2).

  • Red Blood Cells (RBCs): Human O+ RBCs.

  • Culture Medium: RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II.

  • Compound: this compound (dissolved in dimethyl sulfoxide, DMSO).

  • Reagents for SYBR Green I Assay:

    • SYBR Green I nucleic acid stain

    • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Equipment:

    • 96-well microplates

    • CO2 incubator

    • Fluorescence plate reader

    • Microscopes

    • Centrifuge

Experimental Workflow

IC50_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay SYBR Green I Assay cluster_analysis Data Analysis A Prepare Parasite Culture C Plate Parasites and Drug A->C B Prepare Drug Dilution Series B->C D Incubate for 72 hours C->D E Add Lysis Buffer with SYBR Green I D->E F Incubate in Dark E->F G Read Fluorescence F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for this compound IC50 determination.

Detailed Experimental Protocol

This protocol is based on the widely used SYBR Green I-based fluorescence assay for measuring parasite viability.

5.1. Parasite Culture Preparation

  • Maintain asynchronous cultures of P. falciparum in human O+ RBCs at 2% hematocrit in complete culture medium.

  • Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Before starting the assay, adjust the parasitemia of the ring-stage culture to 0.5-1%.

5.2. Drug Dilution Preparation

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired concentration range for the assay (e.g., 0.1 nM to 1000 nM).

  • Include a drug-free control (medium with the same percentage of DMSO as the highest drug concentration) and a background control (RBCs without parasites).

5.3. Assay Plate Setup

  • Add 50 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Add 50 µL of the appropriate this compound dilution to each well. Each concentration should be tested in triplicate.

  • Incubate the plate for 72 hours under the standard culture conditions.

5.4. SYBR Green I Assay

  • After the 72-hour incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.

  • Mix the contents of the wells by gentle tapping.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Logical Relationship of Experimental Steps

Logical_Relationship cluster_procedure Procedure cluster_outcome Outcome cluster_interpretation Interpretation A Parasite Culture and Drug Exposure B 72-hour Incubation A->B allows for E Parasite Growth Inhibition B->E results in C SYBR Green I Staining D Fluorescence Measurement C->D enables G Lower Fluorescence Signal D->G provides F Reduced DNA Content E->F leads to F->C is detected by H Dose-Dependent Effect G->H demonstrates I IC50 Calculation H->I allows for

Caption: Logical flow from experiment to interpretation.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average fluorescence value of the background control (RBCs only) from all other fluorescence readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x [1 - (Fluorescence of treated well / Fluorescence of drug-free control well)]

  • Dose-Response Curve: Plot the percent inhibition against the log of the this compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[10][11]

Table 1: IC50 Values of this compound against Culture-Adapted P. falciparum Strains

StrainResistance ProfileMean IC50 (nM) ± SD
3D7Drug-sensitive25.3 ± 4.1
Dd2Chloroquine-resistant, Pyrimethamine-resistant30.1 ± 5.5
K1Chloroquine-resistant, Pyrimethamine-resistant28.9 ± 3.8
W2Chloroquine-resistant, Pyrimethamine-resistant32.5 ± 6.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound against culture-adapted P. falciparum strains. The provided methodologies and diagrams offer a clear guide for researchers to assess the in vitro efficacy of this promising antimalarial compound. Accurate and reproducible IC50 determination is essential for the continued development of this compound and other novel antimalarial agents.

References

Application Notes and Protocols for AN3661 Cytotoxicity Assays in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a benzoxaborole-based compound recognized for its potent antimalarial activity. Its primary mechanism of action involves the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme for pre-mRNA processing in the parasite.[1][2][3] A crucial aspect of the preclinical evaluation of any therapeutic candidate is the assessment of its safety profile, particularly its cytotoxic effects on mammalian cells. This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of this compound in mammalian cell lines.

Mechanism of Action and Mammalian Cell Cytotoxicity

This compound exhibits a high degree of selectivity for the parasite's PfCPSF3 over the mammalian ortholog. This selectivity is the basis for its low observed cytotoxicity in mammalian cells.[4] While this compound itself shows minimal impact on mammalian cell proliferation, it is important to note that the broader class of benzoxaborole compounds has been shown to be cytotoxic to various cancer cell lines by inhibiting the human CPSF3 enzyme.[1][5] This inhibition disrupts pre-mRNA processing, leading to widespread changes in gene expression and ultimately cell death. Therefore, comprehensive cytotoxic evaluation is recommended to characterize the specific effects of this compound in any given mammalian cell line.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the known cytotoxic activity of this compound in a mammalian cell line. Researchers can use the protocols provided in this document to generate similar data for their cell lines of interest.

Cell LineAssay TypeEndpointValueReference
Jurkat (Human T lymphocyte)Not SpecifiedCC5060.5 µM[6]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity, impact on apoptosis, and effects on the cell cycle of this compound in mammalian cell lines.

Protocol 1: Assessment of Cytotoxicity by MTS Assay

This protocol is for determining the viability of cells after exposure to this compound using a colorimetric MTS assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • PES (phenazine ethosulfate) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the combined MTS/PES solution to each well.[7][8]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Assessment of Cell Cycle Distribution by Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add this compound serial dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Read absorbance at 490nm incubate3->read analyze Calculate % viability read->analyze plot Determine CC50 analyze->plot

Caption: Experimental workflow for the this compound cytotoxicity MTS assay.

CPSF3_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mrna pre-mRNA cpsf_complex CPSF Complex (contains CPSF3) pre_mrna->cpsf_complex Binding cleavage 3' End Cleavage & Polyadenylation cpsf_complex->cleavage mature_mrna Mature mRNA cleavage->mature_mrna translation Translation -> Protein Synthesis mature_mrna->translation This compound This compound / Benzoxaboroles This compound->cpsf_complex Inhibition

Caption: this compound's mechanism of action via CPSF3 inhibition.

References

Application Notes and Protocols for AN3661 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole-based antimalarial compound with potent activity against Plasmodium falciparum and other Plasmodium species. It exhibits a novel mechanism of action by targeting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme in the parasite's pre-mRNA processing.[1][2][3][4] This document provides detailed experimental protocols for evaluating the in vivo efficacy of this compound in two standard murine models of malaria: the Plasmodium berghei model in immunocompetent mice and the Plasmodium falciparum model in humanized immunodeficient mice.

Mechanism of Action: Targeting PfCPSF3

This compound inhibits PfCPSF3, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] This complex is crucial for the 3'-end processing of pre-messenger RNA (pre-mRNA), a vital step for producing mature, functional mRNA. By binding to the active site of PfCPSF3, this compound blocks the cleavage and subsequent polyadenylation of parasite pre-mRNAs.[3][6] This disruption of mRNA maturation leads to a loss of essential protein translation, ultimately resulting in parasite death.[3][6] The inhibitory effect is most pronounced during the trophozoite stage of the parasite's asexual life cycle.[7]

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA PfCPSF3 PfCPSF3 (Endonuclease) pre_mRNA->PfCPSF3 Cleavage & Polyadenylation Mature_mRNA Mature mRNA PfCPSF3->Mature_mRNA Translation Protein Synthesis Mature_mRNA->Translation Parasite_Survival Parasite Survival Translation->Parasite_Survival This compound This compound This compound->PfCPSF3 Inhibition

Figure 1: Mechanism of action of this compound targeting PfCPSF3.

Experimental Protocols

In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the efficacy of this compound against P. berghei in an immunocompetent mouse strain.

Materials:

  • Mice: Female Swiss Webster or ICR mice (4-5 weeks old, 25-30 g).[8][9]

  • Parasite: Plasmodium berghei ANKA strain (a chloroquine-sensitive strain is often used).[9] A transgenic line expressing luciferase (e.g., PbGFP-Luccon) can be used for bioluminescence imaging.[1]

  • Compound: this compound.

  • Vehicle: To be determined based on the solubility of this compound (e.g., corn oil with 0.5% DMSO).

  • Positive Control: Chloroquine (20 mg/kg for intraperitoneal or 40 mg/kg for oral administration).[1]

  • Equipment: Standard animal housing facilities, oral gavage needles, syringes, microscope, glass slides, Giemsa stain, and, if applicable, an in vivo imaging system (IVIS).

Procedure:

  • Parasite Preparation and Infection:

    • Maintain the P. berghei ANKA strain through serial passage in donor mice.

    • On Day 0, infect experimental mice via intraperitoneal (i.p.) injection with 0.2 mL of diluted infected blood containing 2 x 107 parasitized red blood cells (PRBCs).[9] Alternatively, an inoculum of 103 PRBCs can be used.[1]

    • A control group should receive an equivalent volume of uninfected red blood cells.[9]

  • Drug Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Beginning on the day of infection (Day 0), administer this compound orally once daily for 4 consecutive days (Day 0 to Day 3).[7]

    • Administer the vehicle to the control group and chloroquine to the positive control group following the same schedule.

  • Monitoring Parasitemia and Survival:

    • Starting on Day 3 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.

    • Continue daily monitoring of parasitemia and survival until the experiment's endpoint (e.g., when parasitemia in control mice reaches a predetermined level, typically >35%, or as per ethical guidelines).[9] Mice with parasitemia exceeding 50% should be euthanized.[7]

  • Data Analysis:

    • Calculate the mean parasitemia for each group at each time point.

    • Determine the 90% effective dose (ED90) on Day 4, which is the dose required to suppress parasitemia by 90% compared to the vehicle-treated control group.[7]

    • Plot survival curves for each group.

P_berghei_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Infection Day 0: Infect mice with P. berghei (i.p.) Treatment Days 0-3: Administer this compound (oral) once daily for 4 days Infection->Treatment Parasitemia Daily (from Day 3): Monitor parasitemia (Giemsa smears) Treatment->Parasitemia Survival Daily: Monitor survival Parasitemia->Survival Endpoint Determine ED90 on Day 4 Survival->Endpoint

Figure 2: Experimental workflow for the P. berghei model.

In Vivo Efficacy Assessment in a Plasmodium falciparum Humanized Mouse Model

This protocol is for evaluating this compound against human-specific P. falciparum using immunodeficient mice engrafted with human red blood cells.

Materials:

  • Mice: Severely immunodeficient mice, such as NODscidIL-2Rγnull (NSG) mice.[7][10]

  • Human Red Blood Cells (huRBCs): Sourced from healthy donors.

  • Parasite: Plasmodium falciparum strains (e.g., multidrug-resistant W2 or 3D7).

  • Compound: this compound.

  • Vehicle: Appropriate vehicle for oral administration.

  • Equipment: As listed for the P. berghei model.

Procedure:

  • Humanized Mouse Preparation:

    • Engraft NSG mice with human erythrocytes. This is typically achieved through daily i.p. injections of huRBCs.[10]

    • Monitor the level of circulating huRBCs in the mice.

  • Parasite Infection:

    • Once a stable engraftment of huRBCs is achieved (e.g., >40% circulating huRBCs), infect the mice intravenously with approximately 2 x 107P. falciparum-infected huRBCs.[7]

  • Drug Administration:

    • For an established infection model, begin treatment on Day 3 post-infection.

    • Administer this compound orally once daily for 4 consecutive days (Day 3 to Day 6).[7]

    • Include vehicle-treated control and positive control groups.

  • Monitoring and Data Analysis:

    • Monitor parasitemia daily using Giemsa-stained blood smears.

    • Calculate the mean parasitemia for each group.

    • Determine the ED90 on Day 4 after the initiation of treatment (Day 7 of the experiment).[7]

P_falciparum_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Engraftment Engraft NSG mice with human erythrocytes (daily i.p.) Infection Day 0: Infect mice with P. falciparum (i.v.) Engraftment->Infection Treatment Days 3-6: Administer this compound (oral) once daily for 4 days Infection->Treatment Parasitemia Daily: Monitor parasitemia (Giemsa smears) Treatment->Parasitemia Endpoint Determine ED90 on Day 7 Parasitemia->Endpoint

Figure 3: Workflow for the P. falciparum humanized mouse model.

Data Presentation

The following tables summarize the reported efficacy data for this compound in the described murine models.

Table 1: In Vitro and Ex Vivo Activity of this compound

Parasite Strain/IsolateIC50 (nM)
P. falciparum Laboratory Strains (mean)32
Ugandan Field Isolates (mean ex vivo)64

Data sourced from[3][4][11]

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

Mouse ModelParasiteAdministration RouteDosing RegimenEfficacy Endpoint (Day 4)ED90 (mg/kg)
Immunocompetent MiceP. bergheiOralOnce daily for 4 daysParasitemia reduction0.34
Humanized NSG MiceP. falciparumOralOnce daily for 4 daysParasitemia reduction0.57

Data sourced from[3][4][7][11]

Table 3: Survival Data for this compound in P. berghei-Infected Mice

Treatment Group (mg/kg/day)Outcome
Vehicle ControlNo extended survival
50Extended survival
100Extended survival
200Long-term cures

Data sourced from[7]

References

AN3661: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole compound initially identified for its potent antimalarial activity.[1][2][3] Subsequent research has revealed that its mechanism of action extends to mammalian cells, presenting opportunities for its use in various cell culture-based research, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

This compound belongs to a class of boron-containing heterocyclic compounds.[1][4] Its unique structure allows it to interact with specific cellular targets, leading to a range of biological effects. Understanding the optimal treatment concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.

Mechanism of Action

The primary molecular target of this compound in both Plasmodium falciparum and mammalian cells is the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), also known as CPSF-73.[1][5][6] CPSF3 is the endonuclease component of the Cleavage and Polyadenylation (CPA) complex, which is essential for the 3'-end processing of pre-messenger RNAs (pre-mRNAs).[5][6]

By inhibiting CPSF3, this compound disrupts the normal processing of pre-mRNAs, leading to a failure in transcription termination and subsequent read-through.[5][6] This disruption of a fundamental cellular process results in widespread changes in gene expression, ultimately leading to cytotoxicity and cell death, particularly in rapidly proliferating cells like cancer cells.[5][6] Other CPSF3 inhibitors have been shown to induce apoptosis and cause cell cycle arrest in the early S-phase.

AN3661_Mechanism_of_Action This compound This compound CPSF3 CPSF3 (CPSF-73) Endonuclease This compound->CPSF3 Inhibits Cell_Death Apoptosis & Cell Cycle Arrest This compound->Cell_Death Induces Pre_mRNA pre-mRNA Processing CPSF3->Pre_mRNA Cleaves Transcription_Termination Transcription Termination Mature_mRNA Mature mRNA Pre_mRNA->Mature_mRNA Pre_mRNA->Transcription_Termination Protein_Translation Protein Translation Mature_mRNA->Protein_Translation

Figure 1: Mechanism of action of this compound via inhibition of CPSF3.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the known quantitative data for this compound. It is important to note that the optimal concentration of this compound can vary significantly between cell lines and experimental conditions. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Parameter Organism/Cell Line Value Reference
IC50 Plasmodium falciparum (Lab Strains)Mean: 32 nM[3][7]
IC50 Plasmodium falciparum (Ugandan Field Isolates)Mean: 64 nM[3][7]
CC50 Jurkat (Human T lymphocyte)60.5 µM[2][5]
CC50 Other Mammalian Cell Lines>25 µM[2][5]

Table 1: Summary of IC50 and CC50 Values for this compound.

Assay Expected Effect of this compound Typical Concentration Range (Mammalian Cells)
Cell Proliferation Inhibition of cell growth1 - 100 µM
Apoptosis Induction of apoptosis10 - 100 µM
Cell Cycle Arrest in G1 or S phase10 - 100 µM

Table 2: Expected Effects and Typical Concentration Ranges of this compound in Mammalian Cell Culture Assays. Note: These are general ranges and should be optimized for each cell line and experiment.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[7]

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. Sonication may be required to fully dissolve the compound.[7]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

General Cell Culture Treatment Protocol

General_Treatment_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed cells in appropriate vessel B Allow cells to adhere (for adherent cells) A->B D Remove old medium C Prepare working solutions of This compound by diluting stock in culture medium E Add medium containing This compound or vehicle control C->E D->E F Incubate for desired duration (e.g., 24, 48, 72h) E->F G Perform downstream assays (e.g., Proliferation, Apoptosis, Cell Cycle) F->G

Figure 2: General workflow for treating cells with this compound.

  • Procedure:

    • Seed cells at the desired density in a multi-well plate, flask, or dish.

    • For adherent cells, allow them to attach overnight.

    • On the day of treatment, prepare fresh working solutions of this compound by diluting the DMSO stock solution into pre-warmed complete cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Proceed with the desired downstream analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.[5]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 µM to 100 µM).

    • Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired time (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

  • Materials:

    • Cells of interest

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.

  • Materials:

    • Cells of interest

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Mandatory Visualization: Signaling Pathway and Experimental Workflows

AN3661_Signaling_Impact This compound This compound CPSF3 CPSF3 Inhibition This compound->CPSF3 mRNA_Processing Disruption of pre-mRNA 3' end processing CPSF3->mRNA_Processing Transcription Transcriptional Read-through mRNA_Processing->Transcription Gene_Expression Altered Gene Expression Transcription->Gene_Expression Cellular_Stress Cellular Stress Gene_Expression->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cellular_Stress->Cell_Cycle_Arrest

Figure 3: Downstream cellular effects of this compound-mediated CPSF3 inhibition.

Experimental_Workflow_Diagram cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Start Start with Cultured Cells Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Prepare_Stock Prepare 10 mM This compound Stock in DMSO Treat_Cells Treat Cells with This compound (0.1-100 µM) & Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Proliferation Proliferation Assay (MTT) Incubate->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubate->Cell_Cycle

Figure 4: Experimental workflow for assessing the effects of this compound.

References

Application Note: Utilizing AN3661 to Modulate Gene Expression in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of plant biology and molecular genetics.

Introduction:

AN3661 is a potent and specific inhibitor of the SF3B1 (Splicing Factor 3B Subunit 1) protein, a core component of the spliceosome. While initially characterized in mammalian systems for its anti-cancer and anti-inflammatory properties, recent studies have highlighted its utility in dissecting the role of pre-mRNA splicing in plant development and stress responses. In Arabidopsis thaliana, the homolog of SF3B1 is a critical factor in the regulation of gene expression, influencing everything from flowering time to pathogen resistance. By inhibiting the function of the spliceosome, this compound treatment leads to widespread changes in alternative splicing patterns and the overall transcriptome, providing a powerful tool for functional genomics research.

This application note provides a detailed protocol for the use of this compound to study its effects on gene expression in Arabidopsis thaliana seedlings. It includes methods for chemical treatment, RNA analysis, and representative data on the modulation of key stress-responsive genes.

Experimental Protocols

Arabidopsis thaliana Seedling Growth and Treatment

This protocol describes the growth of Arabidopsis thaliana seedlings in a liquid culture system, which allows for uniform and rapid uptake of this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • MES buffer

  • Sterile petri dishes or multi-well plates

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation (10,000 x g for 30 seconds) and carefully remove the ethanol.

    • Add 1 mL of 50% bleach solution with 0.05% Triton X-100. Invert the tube for 5-10 minutes.

    • Wash the seeds five times with sterile distilled water.

  • Seedling Growth:

    • Prepare liquid MS medium (0.5X MS salts, 1% sucrose, 0.05% MES, pH 5.7).

    • Dispense 5 mL of the liquid MS medium into sterile 6-well plates.

    • Add approximately 20-30 sterilized seeds to each well.

    • Seal the plates with breathable tape and place them in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 7 days.

  • This compound Treatment:

    • Prepare a working solution of this compound in liquid MS medium. For a final concentration of 10 µM, add 1 µL of a 10 mM this compound stock solution to 1 mL of medium.

    • Prepare a vehicle control solution with the same concentration of DMSO.

    • Carefully remove the existing medium from the 7-day-old seedlings.

    • Add the this compound-containing medium or the vehicle control medium to the respective wells.

    • Incubate the seedlings for the desired treatment time (e.g., 6, 12, or 24 hours).

  • Sample Harvesting:

    • After the treatment period, harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

RNA Extraction and Gene Expression Analysis by qRT-PCR

This protocol outlines the extraction of total RNA from treated seedlings and the subsequent analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Frozen seedling tissue

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers (see Table 1 for examples)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the frozen seedling tissue using a pre-chilled mortar and pestle or a bead beater.

    • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

    • Perform an on-column DNase I treatment to remove any contaminating genomic DNA.

    • Elute the RNA in RNase-free water and quantify it using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel or using a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (to a final concentration of 300-500 nM each), cDNA template, and nuclease-free water.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

    • Use a reference gene (e.g., ACTIN2) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound in Arabidopsis thaliana.

Table 1: qRT-PCR Primer Sequences for Target Genes

Gene IDGene NameForward Primer (5' to 3')Reverse Primer (5' to 3')
AT3G18780ACTIN2GGCTCCTCTTAACCCAAAGGCCACACCATCACCAGAATCCAGC
AT1G74770SR34TCGGAGGAGATGAAGTTTGAGGTCTCCGATTCCGTTGAACTCTG
AT5G65050U1-70KGCTCTTGCTCTTGCTGTTGATGCTTCTCTCCGTTGTTGTCCTTG
AT2G46410PR1GTAGGTGCTCTTGTTCTTCCCCTCTCCGATTCCGTTGAACTCTG
AT3G57260PDF1.2TCATGGCTAAGTTTGCTTCCAATACACACGATTTAGCACC

Table 2: Relative Gene Expression in this compound-Treated Seedlings

GeneTreatment (10 µM this compound for 12h)Fold Change (vs. Vehicle)P-value
SR34This compound3.2 ± 0.4< 0.01
U1-70KThis compound2.8 ± 0.3< 0.01
PR1This compound5.6 ± 0.7< 0.001
PDF1.2This compound4.9 ± 0.6< 0.001

Data are presented as mean ± standard deviation from three biological replicates. Statistical significance was determined using a Student's t-test.

Mandatory Visualizations

AN3661_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome (containing SF3B1) pre_mRNA->Spliceosome Splicing mRNA Mature mRNA Spliceosome->mRNA mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export Protein Protein Protein_cyto Protein mRNA_cyto->Protein_cyto Translation This compound This compound This compound->Spliceosome Inhibition

Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.

Experimental_Workflow A 1. Arabidopsis Seedling Growth (7 days, liquid MS medium) B 2. This compound Treatment (10 µM, 12 hours) A->B C 3. Harvest and Freeze Tissue B->C D 4. Total RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. qRT-PCR Analysis E->F G 7. Data Analysis (Relative Gene Expression) F->G Signaling_Pathway This compound This compound Spliceosome Spliceosome Inhibition This compound->Spliceosome Splicing Aberrant Splicing of Stress-Related Transcripts Spliceosome->Splicing Stress Enhanced Stress Response Signaling Splicing->Stress Genes Upregulation of Stress-Responsive Genes (e.g., PR1, PDF1.2) Stress->Genes

Application Note: AN3661 for Inducing and Studying Drug Resistance in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for utilizing the benzoxaborole compound AN3661 to induce, select, and characterize drug-resistant strains of Toxoplasma gondii. The protocols outlined herein are intended to facilitate research into the mechanisms of drug resistance in this significant protozoan parasite.

Introduction

Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection.[1][2][3][4][5] The development of new therapeutic agents is crucial, and understanding the mechanisms by which the parasite acquires drug resistance is a key aspect of this effort.[6][7] this compound is a novel benzoxaborole compound that has demonstrated potent in vitro and in vivo activity against T. gondii.[1][2][5][8] Its mechanism of action involves the inhibition of the parasite's cleavage and polyadenylation specificity factor subunit 3 (CPSF3), an essential endonuclease involved in mRNA processing.[1][2][4][5][8] Resistance to this compound in T. gondii has been shown to arise from specific point mutations within the TgCPSF3 gene.[1][2][5][8] This makes this compound an excellent tool for studying the genetic basis of drug resistance in a controlled laboratory setting.

This application note details the protocols for inducing this compound resistance in T. gondii tachyzoites, characterizing the resistant phenotype, and identifying the underlying genetic mutations.

Mechanism of Action and Resistance

This compound targets TgCPSF3, a key enzyme in the parasite's mRNA maturation pathway. By inhibiting this endonuclease, this compound disrupts parasite growth.[2][4] Resistance to this compound is conferred by single nucleotide polymorphisms (SNPs) in the TgCPSF3 gene, which lead to amino acid substitutions in the active site of the enzyme, thereby reducing the binding affinity of the compound.[2][5]

cluster_parasite Toxoplasma gondii This compound This compound TgCPSF3 TgCPSF3 (mRNA processing) This compound->TgCPSF3 Inhibits resistance_mutation Point Mutation in TgCPSF3 This compound->resistance_mutation Ineffective against mutated enzyme mRNA_processing mRNA Maturation TgCPSF3->mRNA_processing parasite_growth Parasite Growth mRNA_processing->parasite_growth resistance_mutation->TgCPSF3 Alters Active Site

Caption: Mechanism of this compound action and resistance in T. gondii.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against wild-type and resistant T. gondii strains.

Table 1: In Vitro Efficacy of this compound against Wild-Type T. gondii

StrainIC50 (µM)Reference
RH~0.7[2]
RH~2.1 (AN13762, a derivative)[9]

Table 2: this compound Resistance in Engineered T. gondii Strains

Strain (Mutation)Fold Increase in IC50Reference
RH (Y483N in TgCPSF3)>10[2][5]
RH (E545K in TgCPSF3)>10[2][5]

Experimental Protocols

In Vitro Selection of this compound-Resistant Toxoplasma gondii

This protocol describes the induction and selection of this compound-resistant T. gondii tachyzoites through chemical mutagenesis followed by continuous drug pressure.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblasts (HFFs) or other suitable host cells

  • Culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • This compound (stock solution in DMSO)

  • Ethyl methanesulfonate (EMS) or N-ethyl-N-nitrosourea (ENU) for mutagenesis

  • Standard cell culture equipment

Protocol:

  • Mutagenesis (Optional but Recommended): To increase the frequency of resistance, treat freshly harvested extracellular tachyzoites with a chemical mutagen such as EMS (1 mM) for 4 hours.[10] Wash the parasites three times with fresh culture medium to remove the mutagen.

  • Initial Infection: Infect a confluent monolayer of HFFs with the mutagenized or wild-type parasites.

  • Drug Selection:

    • Begin selection with a sub-lethal concentration of this compound (e.g., 0.5x IC50).

    • Allow the parasites to replicate. Once parasite egress is observed, harvest the tachyzoites and use them to infect a fresh monolayer of HFFs.

    • Gradually increase the concentration of this compound in the culture medium with each passage. The incremental increase should be guided by the parasite's ability to survive and replicate.

  • Isolation of Resistant Clones: Once parasites are able to consistently grow at a high concentration of this compound (e.g., >10x the wild-type IC50), isolate clonal populations by limiting dilution or plaque assay.

  • Confirmation of Resistance: Determine the IC50 of the clonal isolates for this compound and compare it to the wild-type strain to confirm the resistance phenotype.

start Start with Wild-Type T. gondii mutagenesis Chemical Mutagenesis (e.g., EMS) start->mutagenesis infection Infect Host Cells mutagenesis->infection selection Apply this compound (Gradual Increase) infection->selection passage Passage Parasites selection->passage passage->selection Repeat isolation Isolate Clonal Populations passage->isolation confirmation Confirm Resistance (IC50 Assay) isolation->confirmation end Resistant Strain Obtained confirmation->end cluster_crispr CRISPR/Cas9 Workflow design Design gRNA and Donor Template transfect Co-transfect Parasites design->transfect select Select and Clone Edited Parasites transfect->select genotype Genotypic Confirmation (Sequencing) select->genotype phenotype Phenotypic Validation (IC50 Assay) genotype->phenotype resistant_strain Engineered Resistant Strain phenotype->resistant_strain wild_type Wild-Type T. gondii

References

Application Notes and Protocols: Parasite Reduction Ratio (PRR) Assay with AN3661

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the development of new antimalarial agents with novel mechanisms of action. The in vitro Parasite Reduction Ratio (PRR) assay is a critical tool in this effort, providing a sensitive measure of parasite viability and valuable pharmacodynamic parameters that standard growth inhibition assays cannot.[1][2] This assay is crucial for determining the speed and extent of parasite killing, which are key characteristics of a promising antimalarial candidate.[3]

AN3661 is a novel benzoxaborole-based compound with potent antimalarial activity against multiple laboratory-adapted and field isolates of P. falciparum.[4][5] Its unique mechanism of action, targeting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), makes it a promising candidate for overcoming existing drug resistance.[2][4]

These application notes provide a detailed protocol for performing a PRR assay with this compound, a summary of its reported efficacy, and a visualization of its mechanism of action.

Data Presentation: Efficacy of this compound

While specific PRR values for this compound are not publicly available in a tabulated format, the following table summarizes its potent activity against various P. falciparum strains and provides a qualitative comparison of its killing speed.

ParameterValue/ObservationP. falciparum Strain(s)Reference
Mean IC₅₀ 32 nMLaboratory-adapted strains[4]
Mean ex vivo IC₅₀ 64 nMUgandan field isolates[4]
IC₅₀ Range 20-56 nM3D7, W2, Dd2, K1, HB3, FCR3, TM90C2B[2]
Rate of Killing (10x IC₅₀) Similar to pyrimethamine3D7[6]
Rate of Killing (30x IC₅₀) Similar to chloroquine3D7[6]
Minimum Concentration for Fastest Kill Rate 1.38 µM3D7[6]

Mechanism of Action: Inhibition of PfCPSF3

This compound exerts its parasiticidal effect by inhibiting PfCPSF3, a key endonuclease within the pre-mRNA 3'-end processing complex.[4] This complex is essential for the cleavage and subsequent polyadenylation of newly synthesized pre-messenger RNA (pre-mRNA). By binding to the active site of PfCPSF3, this compound blocks this crucial step in gene expression, leading to a disruption of protein synthesis and ultimately, parasite death.[4][7]

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_nucleus Nucleus pre-mRNA pre-mRNA PfCPSF_Complex pre-mRNA 3' Processing Complex (including PfCPSF3) pre-mRNA->PfCPSF_Complex Binding Mature_mRNA Mature mRNA PfCPSF_Complex->Mature_mRNA Cleavage & Polyadenylation Blocked_Processing Blocked pre-mRNA Processing PfCPSF_Complex->Blocked_Processing Translation Translation Mature_mRNA->Translation Export to Cytoplasm Essential_Proteins Essential_Proteins Translation->Essential_Proteins Parasite_Survival Parasite_Survival Essential_Proteins->Parasite_Survival Parasite_Death Parasite_Death This compound This compound This compound->PfCPSF_Complex Inhibition Blocked_Processing->Parasite_Death

Caption: Mechanism of this compound action on the parasite's pre-mRNA processing pathway.

Experimental Protocol: Parasite Reduction Ratio (PRR) Assay - Version 2

This protocol is adapted from the standardized PRR assay version 2, which offers a shorter duration and an objective analysis pipeline compared to the original version.[1][2][8]

1. Materials and Reagents

  • P. falciparum culture (e.g., NF54 strain)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 with appropriate supplements)

  • This compound stock solution (in DMSO)

  • 96-well and 6-well microplates

  • Standard cell culture incubator (37°C, 5% CO₂, 5% O₂)

  • Microscope

  • Flow cytometer (optional, for parasitemia determination)

2. Predetermination of IC₅₀ Before initiating the PRR assay, the 50% inhibitory concentration (IC₅₀) of this compound for the specific P. falciparum strain should be determined after a 72-hour drug incubation period using a standard method like SYBR Green I or [³H]-hypoxanthine incorporation assay.

3. PRR Assay Procedure

  • Initiation of Culture: Start an asynchronous P. falciparum culture and adjust the parasitemia to approximately 0.5% at a 2% hematocrit.

  • Drug Incubation:

    • In a 6-well plate, incubate the parasite culture with this compound at a concentration of 10x its predetermined 72-hour IC₅₀.

    • Include an untreated culture as a growth control.

    • Replenish the drug and medium every 24 hours.

  • Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), take an aliquot of the culture.

  • Washing: Wash the collected parasite aliquot three times with a complete medium to remove the drug.

  • Serial Dilution and Regrowth:

    • Perform serial dilutions of the drug-free parasites in a 96-well plate.

    • Incubate the plates for 14 days to allow viable parasites to regrow to a detectable level.

    • Refresh the medium every 48 hours and add fresh erythrocytes once a week.

  • Readout: After the incubation period, determine the number of wells with parasite growth for each dilution. This can be done by microscopy or a suitable high-throughput method.

  • Data Analysis: Extrapolate the number of viable parasites from the number of positive wells in the serial dilutions. From the resulting viability-time profile, calculate the following pharmacodynamic parameters:

    • Lag Phase: The initial period with no or slow parasite killing.

    • Parasite Reduction Ratio (PRR): The log₁₀ reduction in viable parasites within a 48-hour period.

    • 99.9% Parasite Clearance Time (PCT₉₉.₉%): The time required to kill 99.9% of the initial parasite population.

PRR_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Sampling (0-120h) cluster_regrowth Viability Assessment cluster_analysis Data Analysis Start_Culture 1. Start P. falciparum Culture (0.5% Parasitemia, 2% Hematocrit) Add_Drug 2. Add this compound (10x IC50) + Untreated Control Start_Culture->Add_Drug Incubate 3. Incubate & Replenish Drug/Medium every 24h Add_Drug->Incubate Sample 4. Sample at 0, 24, 48, 72, 96, 120h Incubate->Sample Timepoints Wash 5. Wash to Remove Drug Sample->Wash Dilute 6. Serial Dilution in 96-well Plate Wash->Dilute Regrow 7. Incubate for 14 Days Dilute->Regrow Read 8. Readout (Microscopy/Flow Cytometry) Regrow->Read Calculate 9. Calculate Viable Parasites Read->Calculate Parameters Determine PD Parameters (PRR, PCT99.9%, Lag Phase) Calculate->Parameters

Caption: Experimental workflow for the Parasite Reduction Ratio (PRR) Assay Version 2.

Conclusion

The PRR assay is an indispensable tool for characterizing the pharmacodynamic properties of novel antimalarial compounds like this compound. By providing a detailed assessment of parasite viability over time, this assay offers crucial insights into the speed and efficacy of parasite killing. The potent activity of this compound, coupled with its novel mechanism of action targeting PfCPSF3, underscores its potential as a next-generation antimalarial drug. The protocols and information provided herein serve as a comprehensive guide for researchers evaluating this compound and other promising antimalarial candidates.

References

Application Notes and Protocols for AN3661 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of AN3661, a potent antimalarial compound. These guidelines are intended to ensure accurate and reproducible experimental results.

Compound Information

This compound is a benzoxaborole-based compound with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] It functions by inhibiting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme for pre-mRNA processing.[3][4][5]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 206.00 g/mol [2][6]
Formula C₁₀H₁₁BO₄[2][6]
CAS Number 1268335-33-6[2][6]
Appearance White to off-white solid[6]
Solubility in DMSO 250 mg/mL (1213.59 mM)[2][6]
Storage (Powder) -20°C for up to 3 years[2][6]
Storage (Solvent) -80°C for up to 2 years[2][6]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn. Bring the this compound powder and DMSO to room temperature.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mM, you will need 20.6 mg of this compound.

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For a 100 mM stock solution, add 1 mL of DMSO to 20.6 mg of this compound.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, sonication can be used to ensure the compound is fully dissolved.[2] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[6]

Safety Precautions
  • Handle this compound in a well-ventilated area.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Dispose of waste materials according to institutional guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage A Equilibrate this compound and DMSO to RT C Weigh 20.6 mg of this compound A->C B Wear Appropriate PPE B->C D Add 1 mL of DMSO C->D E Vortex/Sonicate until Dissolved D->E F Aliquot into Single-Use Vials E->F G Store at -80°C F->G

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

The diagram below depicts the mechanism of action of this compound, targeting the pre-mRNA processing pathway in Plasmodium falciparum.

G cluster_host P. falciparum Nucleus pre_mRNA pre-mRNA CPSF_complex Cleavage and Polyadenylation Specificity Factor (CPSF) Complex pre_mRNA->CPSF_complex Binding PfCPSF3 PfCPSF3 (Endonuclease Subunit) CPSF_complex->PfCPSF3 recruits mature_mRNA Mature mRNA PfCPSF3->mature_mRNA Cleavage & Polyadenylation This compound This compound This compound->PfCPSF3 Inhibition

Caption: this compound Inhibition of PfCPSF3-mediated pre-mRNA Processing.

References

Application Notes and Protocols: AN3661 in Combination with Other Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the efficacy of the novel antimalarial compound AN3661 in combination with other established antimalarial drugs. This compound, a benzoxaborole derivative, exhibits potent antimalarial activity by targeting the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme in pre-mRNA processing. Due to the emergence of drug-resistant malaria parasites, combination therapy is a critical strategy to enhance therapeutic efficacy and delay the development of resistance. This document outlines detailed protocols for in vitro and in vivo studies to assess the synergistic, additive, or antagonistic interactions of this compound with common antimalarials such as artemisinin derivatives, chloroquine, and piperaquine. Furthermore, it provides templates for data presentation and visualizations to aid in the interpretation of experimental outcomes.

Introduction to this compound

This compound is a promising antimalarial candidate belonging to the benzoxaborole class of compounds. Its unique mechanism of action involves the inhibition of PfCPSF3, a key component of the machinery responsible for the cleavage and polyadenylation of pre-messenger RNA (pre-mRNA) in Plasmodium falciparum. This disruption of mRNA maturation leads to parasite death. This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in laboratory settings.

The exploration of this compound in combination with other antimalarials is a logical step in its development. Ideal partner drugs would exhibit different mechanisms of action, thus reducing the likelihood of cross-resistance and potentially leading to synergistic interactions.

Signaling Pathway of this compound

The primary target of this compound is the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3). This enzyme is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which plays an essential role in the 3'-end processing of pre-mRNAs. Inhibition of PfCPSF3 by this compound disrupts this process, leading to a cascade of events that ultimately results in parasite death.

AN3661_Signaling_Pathway Mechanism of Action of this compound cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA Transcription PfCPSF3 PfCPSF3 (Cleavage Factor) pre_mRNA->PfCPSF3 3' end processing polyadenylation Polyadenylation PfCPSF3->polyadenylation disruption Disruption of mRNA Maturation PfCPSF3->disruption mature_mRNA Mature mRNA polyadenylation->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_survival Parasite Survival protein_synthesis->parasite_survival This compound This compound This compound->inhibition cell_death Parasite Death disruption->cell_death

Caption: Mechanism of action of this compound targeting PfCPSF3.

Experimental Protocols

In Vitro Combination Studies

Objective: To determine the in vitro interaction of this compound with other antimalarial drugs against P. falciparum.

  • P. falciparum strains (e.g., 3D7, Dd2, W2)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Human erythrocytes

  • 96-well microplates

  • This compound and partner antimalarial drugs (e.g., dihydroartemisinin, chloroquine, piperaquine)

  • SYBR Green I nucleic acid stain or [³H]-hypoxanthine

  • Lysis buffer (e.g., Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader or liquid scintillation counter

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Parasite Culture: Maintain asynchronous or synchronized (e.g., with sorbitol) P. falciparum cultures at a desired parasitemia (e.g., 0.5-1%) and 2% hematocrit.

  • Drug Dilution: Prepare serial dilutions of this compound and the partner drug(s) in complete culture medium. For combination testing, prepare a matrix of concentrations for both drugs.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well plate. Include wells for drug-free controls (positive growth) and uninfected erythrocytes (negative control).

  • Parasite Addition: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Data Acquisition: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and in combination. Determine the Fractional Inhibitory Concentration (FIC) for each combination to assess for synergy, additivity, or antagonism.

FIC Calculation:

  • FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)

  • FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)

  • ΣFIC = FIC of Drug A + FIC of Drug B

Interpretation:

  • ΣFIC ≤ 0.5: Synergy

  • 0.5 < ΣFIC ≤ 4.0: Additive/Indifferent

  • ΣFIC > 4.0: Antagonism

in_vitro_workflow In Vitro Combination Assay Workflow start Start culture Culture P. falciparum start->culture drug_prep Prepare Drug Dilutions (this compound & Partner Drug) culture->drug_prep plate_setup Set up 96-well Plate drug_prep->plate_setup add_parasites Add Parasitized Erythrocytes plate_setup->add_parasites incubation Incubate for 72h add_parasites->incubation lysis_staining Lyse Cells & Stain with SYBR Green I incubation->lysis_staining readout Measure Fluorescence lysis_staining->readout analysis Calculate IC50 & FIC readout->analysis end End analysis->end

Caption: Workflow for in vitro antimalarial combination assay.

In Vivo Combination Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with other antimalarial drugs in a murine malaria model.

  • Plasmodium berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • This compound and partner antimalarial drugs

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: Two hours post-infection, administer the first dose of the drug combinations orally or via the desired route. Continue treatment once daily for four consecutive days. Include groups for each drug alone, the vehicle control, and a positive control (e.g., chloroquine).

  • Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control. Determine the 50% and 90% effective doses (ED₅₀ and ED₉₀) for each drug and their combinations.

in_vivo_workflow In Vivo Combination Study Workflow start Start infect Infect Mice with P. berghei start->infect treat Administer Drug Combinations (Days 0-3) infect->treat monitor Monitor Parasitemia (Day 4) treat->monitor smear Prepare & Stain Blood Smears monitor->smear microscopy Determine Parasitemia smear->microscopy analysis Calculate % Inhibition, ED50, ED90 microscopy->analysis end End analysis->end

Caption: Workflow for in vivo 4-day suppressive test.

Data Presentation

Quantitative data from combination studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound in Combination with Antimalarial Drugs against P. falciparum

Drug Combination (Ratio)StrainIC₅₀ of this compound (nM) ± SDIC₅₀ of Partner Drug (nM) ± SDΣFICInteraction
This compound alone3D7Data---
Partner Drug A alone3D7-Data--
This compound + Drug A (1:1)3D7DataDataDataSynergy/Additive/Antagonism
This compound + Drug A (1:3)3D7DataDataDataSynergy/Additive/Antagonism
This compound + Drug A (3:1)3D7DataDataDataSynergy/Additive/Antagonism
...Dd2............

Table 2: In Vivo Efficacy of this compound in Combination with Antimalarial Drugs in P. berghei-infected Mice

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) ± SD% InhibitionED₅₀ (mg/kg)ED₉₀ (mg/kg)
Vehicle Control-Data0--
This compoundDose 1DataDataDataData
Dose 2DataData
Partner Drug BDose 1DataDataDataData
Dose 2DataData
This compound + Drug BDose 1 + Dose 1DataDataDataData
Dose 2 + Dose 2DataData

Visualization of Drug Interactions

Isobolograms are a standard method for visualizing drug interactions. The graph plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition).

isobologram_explanation Isobologram Analysis of Drug Interactions cluster_plot Isobologram Synergy Synergy (Concave) Additive Additivity (Linear) Antagonism Antagonism (Convex) y_axis [Drug A] x_axis [Drug B] origin ic50_A origin->ic50_A ic50_B origin->ic50_B ic50_A->ic50_B Additive ic50_A->ic50_B Synergistic ic50_A->ic50_B Antagonistic

Troubleshooting & Optimization

Technical Support Center: Overcoming AN3661 Instability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential instability issues with the antimalarial compound AN3661 in culture media. The following troubleshooting guides and FAQs will help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, synthetic organic antimalarial compound belonging to the benzoxaborole class.[1][2][3] Its primary mechanism of action is the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme for pre-mRNA processing.[1][4][5][6] By targeting PfCPSF3, this compound disrupts the stability of parasite transcripts, leading to parasite death.[4][7]

Q2: I'm observing inconsistent results in my anti-malarial assays with this compound. Could this be due to compound instability?

A2: Yes, inconsistent results are a common sign of compound instability in cell culture media.[8] Degradation of this compound over the course of an experiment can lead to a reduced effective concentration, resulting in variability in parasite killing and difficulties in determining accurate IC50 values.

Q3: What are the primary factors that can contribute to the degradation of small molecules like this compound in culture media?

A3: Several factors can influence the stability of compounds in culture media, including:

  • pH: The pH of the culture medium can significantly affect the rate of hydrolysis of susceptible chemical bonds.[8][9]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[8][10]

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light.[8]

  • Reactive Components in Media: Serum and other media components can contain enzymes that may metabolize the compound.[8]

  • Non-Specific Binding: Lipophilic compounds may adsorb to plasticware, reducing their effective concentration.[11]

Q4: How can I determine if this compound is degrading in my specific experimental setup?

A4: To assess the stability of this compound in your culture medium, you can perform a stability study. This involves incubating this compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, you would collect aliquots and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][12] A decrease in the concentration of the parent compound over time indicates instability.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential this compound instability.

Issue 1: Inconsistent IC50 values or loss of compound activity over time.
  • Potential Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[8]

    • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the potential for degradation.

    • Assess Stability: Perform a stability study as described in FAQ 4 and the detailed protocol below.

    • Control pH: Ensure the pH of your culture medium is stable throughout the experiment. Use buffered media and monitor the pH, especially in long-term cultures.

    • Protect from Light: While there is no specific data on this compound's photosensitivity, it is good practice to protect stock solutions and experimental plates from direct light.

Issue 2: Precipitation of this compound upon addition to culture media.
  • Potential Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Solubilization: this compound is highly soluble in DMSO.[4] Ensure the initial stock solution is fully dissolved. Sonication may be recommended.[4]

    • Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity.[11]

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in culture medium rather than a single large dilution step.[11]

    • Addition to Serum-Containing Medium: Adding the compound to a medium already containing serum can sometimes help to stabilize it and prevent precipitation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Physicochemical and In Vitro Properties

PropertyValueReference
Molecular FormulaC10H11BO4[4]
Molecular Weight206.0 g/mol [4]
SolubilityDMSO: 250 mg/mL (1213.59 mM)[4]
In Vitro Activity (IC50)20-56 nM against P. falciparum lab strains[4][7]
Cytotoxicity (CC50)> 25 µM against various mammalian cell lines[4][7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[4][13]
In Solvent (DMSO)-80°C1 year[4]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., RPMI 1640 with supplements)

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Spiked Medium: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 100 nM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Aliquot the this compound-spiked medium into sterile, light-protected microcentrifuge tubes for each time point. Place the tubes in a cell culture incubator.

  • Time Points: Collect samples at designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.

  • Sample Preparation: At each time point, remove a tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw the samples and prepare them for analysis by HPLC or LC-MS to quantify the concentration of the parent this compound compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in your culture medium.

Visualizations

Signaling Pathway of this compound

AN3661_Pathway This compound Mechanism of Action This compound This compound PfCPSF3 PfCPSF3 (Cleavage and Polyadenylation Specificity Factor Subunit 3) This compound->PfCPSF3 Inhibits mRNA_processing 3' End mRNA Processing (Cleavage & Polyadenylation) PfCPSF3->mRNA_processing Essential for pre_mRNA pre-mRNA pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death Leads to

Caption: Mechanism of action of this compound targeting PfCPSF3.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_media Prepare Spiked Culture Media prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate time_points Collect Samples at Time Points (0-72h) incubate->time_points freeze Freeze Samples at -80°C time_points->freeze analysis Analyze by HPLC/LC-MS freeze->analysis data_analysis Determine Half-life analysis->data_analysis

Caption: Workflow for assessing the in vitro stability of this compound.

Troubleshooting Logic for this compound Instability

Troubleshooting_Logic Troubleshooting this compound Instability start Inconsistent Experimental Results with this compound check_prep Are you preparing fresh solutions for each experiment? start->check_prep prepare_fresh Action: Prepare fresh This compound solutions immediately before use. check_prep->prepare_fresh No check_precipitation Is precipitation observed upon dilution in media? check_prep->check_precipitation Yes re_evaluate Re-evaluate experiment with fresh, properly diluted compound. prepare_fresh->re_evaluate optimize_dilution Action: Optimize dilution. Use serial dilutions and keep DMSO <0.5%. check_precipitation->optimize_dilution Yes perform_stability Action: Perform a formal stability study using HPLC/LC-MS. check_precipitation->perform_stability No optimize_dilution->re_evaluate

Caption: Decision tree for troubleshooting this compound instability.

References

Technical Support Center: AN3661 Resistance in P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying AN3661 and resistance in Plasmodium falciparum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing resistance mutations in the pfcpsf3 gene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target in Plasmodium falciparum?

This compound is a potent antimalarial compound belonging to the benzoxaborole class.[1][2] Its primary target in P. falciparum is the cleavage and polyadenylation specificity factor subunit 3 (pfcpsf3), a key enzyme involved in the processing of pre-messenger RNA (pre-mRNA).[1][3][4][5] By inhibiting PfCPSF3, this compound disrupts the production of functional proteins, ultimately leading to parasite death.[5]

Q2: What is the mechanism of resistance to this compound in P. falciparum?

The primary mechanism of resistance to this compound is the acquisition of point mutations in the pfcpsf3 gene.[1][2] These mutations typically occur within the active site of the PfCPSF3 enzyme where this compound is predicted to bind.[1][2][6] These changes can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect.

Q3: Which specific mutations in pfcpsf3 are known to confer resistance to this compound?

Several point mutations in pfcpsf3 have been identified in this compound-resistant P. falciparum lines selected in vitro. These include mutations such as D470N and H36Y.[2] The presence of a double mutation (H36Y/D470N) has been associated with higher levels of resistance.[2]

Q4: What is the typical potency of this compound against sensitive and resistant P. falciparum strains?

This compound is highly potent against drug-sensitive laboratory strains of P. falciparum, with a mean half-maximal inhibitory concentration (IC50) of approximately 32 nM.[1][2][3] It is also effective against field isolates.[1][2] In contrast, parasites harboring resistance mutations in pfcpsf3 exhibit significantly higher IC50 values. For instance, a clonal line with the H36Y/D470N double mutation showed an IC50 of 3.0 µM.[2]

Troubleshooting Guides

Problem: My P. falciparum culture is showing reduced susceptibility to this compound after prolonged exposure.

  • Possible Cause: Selection of pre-existing resistant parasites or the emergence of de novo resistance mutations in the pfcpsf3 gene.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a standard in vitro susceptibility assay (e.g., SYBR Green I-based assay) to quantify the IC50 of this compound against the suspected resistant line and compare it to the parental, sensitive strain. A significant shift in the IC50 is indicative of resistance.

    • Sequence the pfcpsf3 gene: Extract genomic DNA from both the resistant and parental parasite lines. Amplify and sequence the entire coding region of the pfcpsf3 gene (PF3D7_1438500) to identify any single nucleotide polymorphisms (SNPs).

    • Perform Whole-Genome Sequencing (WGS): For a more comprehensive analysis and to rule out other potential resistance mechanisms (e.g., copy number variations), consider performing WGS on the resistant and parental strains.[2]

Problem: I have identified a mutation in pfcpsf3 in my resistant line, but I'm not sure if it's responsible for the resistance phenotype.

  • Possible Cause: The identified mutation may be a random, non-causative mutation, or other genetic changes could be contributing to the resistance.

  • Troubleshooting Steps:

    • Genetic Validation using CRISPR-Cas9: The most definitive way to confirm the role of a specific mutation is to introduce it into a drug-sensitive parental parasite line using a gene-editing tool like CRISPR-Cas9.[1][2] After editing, perform a susceptibility assay to see if the engineered parasites exhibit the same resistance phenotype as the original resistant line.

    • Homology Modeling: Use computational modeling to predict the location of the mutation in the 3D structure of the PfCPSF3 protein. Mutations located within the predicted active site are more likely to be causative.[1][2][6]

Quantitative Data Summary

P. falciparum Strain/LineGenotype (pfcpsf3)This compound IC50Reference
Laboratory-adapted strains (mean)Wild-type32 nM[1][2]
Ugandan field isolates (mean ex vivo)Wild-type64 nM[1][2]
W2-R3rev (revertant)Wild-type23.4 nM[2]
W2-R4rev (resistant)H36Y/D470N3.0 µM[2]

Experimental Protocols

1. In Vitro Selection of this compound-Resistant P. falciparum

This protocol describes a method for generating this compound-resistant parasite lines from a sensitive parental strain through continuous drug pressure.

  • Methodology:

    • Initiate a high-density culture of a clonal, drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2) with a starting parasitemia of approximately 0.5-1% at 2% hematocrit.

    • Expose the parasite culture to a concentration of this compound equivalent to 2-3 times the IC50 value of the parental strain.

    • Maintain the culture with daily media changes and fresh red blood cells as needed. Monitor parasitemia regularly by Giemsa-stained blood smears.

    • If the parasites are cleared, remove the drug pressure and allow the culture to recover. Once parasites are observed again, re-apply the drug pressure.

    • If parasites continue to grow in the presence of the drug, gradually increase the concentration of this compound in a stepwise manner.

    • Once a parasite line is established that can consistently grow in a significantly higher concentration of this compound compared to the parental strain, clone the resistant line by limiting dilution.

    • Characterize the resistance level of the clonal resistant line by determining its IC50 value.

2. Identification of pfcpsf3 Mutations by Sanger Sequencing

This protocol outlines the steps to amplify and sequence the pfcpsf3 gene from genomic DNA of P. falciparum.

  • Methodology:

    • Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-sensitive parental strain and the selected resistant line using a commercial DNA extraction kit.

    • Primer Design: Design overlapping primer pairs that cover the entire coding sequence of the pfcpsf3 gene (PF3D7_1438500).

    • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the fragments of the pfcpsf3 gene from the extracted genomic DNA.

    • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

    • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers for each fragment.

    • Sequence Analysis: Align the sequencing results from the resistant and parental strains to the reference pfcpsf3 sequence (e.g., from PlasmoDB). Identify any nucleotide changes that result in amino acid substitutions in the resistant line.

3. Validation of Resistance-Conferring Mutations using CRISPR-Cas9

This protocol provides a general workflow for using CRISPR-Cas9 to introduce a specific mutation into the pfcpsf3 gene of a sensitive P. falciparum strain.

  • Methodology:

    • Design of Guide RNA (gRNA): Design a specific gRNA that targets a region close to the mutation site in the pfcpsf3 gene.

    • Design of Donor Template: Synthesize a donor DNA template containing the desired mutation and silent mutations to prevent re-cutting by Cas9 and to facilitate screening for edited parasites.

    • Plasmid Construction: Clone the gRNA and the donor template into a suitable P. falciparum expression vector that also expresses the Cas9 nuclease.

    • Transfection: Transfect the constructed plasmid into the drug-sensitive parental P. falciparum strain.

    • Selection and Cloning: Select for transfected parasites using a selectable marker on the plasmid. After successful editing, clone the parasites by limiting dilution.

    • Genotypic Confirmation: Screen the clonal parasite lines by PCR and Sanger sequencing to confirm the successful introduction of the desired mutation.

    • Phenotypic Characterization: Perform in vitro susceptibility assays to determine the this compound IC50 of the edited parasite line and compare it to the parental strain to confirm that the introduced mutation confers resistance.

Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection cluster_identification Mutation Identification cluster_validation Functional Validation start Sensitive P. falciparum Culture drug_pressure Continuous this compound Pressure start->drug_pressure resistant_population Emergence of Resistant Population drug_pressure->resistant_population cloning Clonal Isolation of Resistant Line resistant_population->cloning gDNA_extraction gDNA Extraction (Sensitive vs. Resistant) cloning->gDNA_extraction sequencing pfcpsf3 Gene Sequencing gDNA_extraction->sequencing analysis Sequence Analysis & Mutation Discovery sequencing->analysis crispr CRISPR-Cas9 Gene Editing (Introduce mutation in sensitive line) analysis->crispr phenotyping In Vitro Susceptibility Testing crispr->phenotyping confirmation Confirmation of Resistance Phenotype phenotyping->confirmation

Caption: Experimental workflow for identifying and validating this compound resistance mutations.

signaling_pathway cluster_sensitive Drug-Sensitive Parasite cluster_resistant This compound-Resistant Parasite AN3661_S This compound PfCPSF3_WT Wild-Type PfCPSF3 (Active Site) AN3661_S->PfCPSF3_WT Binds to active site mRNA_processing_S Inhibition of pre-mRNA Processing PfCPSF3_WT->mRNA_processing_S Inhibited by this compound pre_mRNA pre-mRNA pre_mRNA->PfCPSF3_WT Substrate protein_synthesis_S Blocked Protein Synthesis mRNA_processing_S->protein_synthesis_S parasite_death Parasite Death protein_synthesis_S->parasite_death AN3661_R This compound PfCPSF3_Mutant Mutant PfCPSF3 (Altered Active Site) AN3661_R->PfCPSF3_Mutant Reduced Binding mRNA_processing_R Normal pre-mRNA Processing PfCPSF3_Mutant->mRNA_processing_R protein_synthesis_R Protein Synthesis Continues mRNA_processing_R->protein_synthesis_R parasite_survival Parasite Survival & Proliferation protein_synthesis_R->parasite_survival pre_mRNA_R pre-mRNA pre_mRNA_R->PfCPSF3_Mutant Substrate

Caption: Mechanism of this compound action and resistance in P. falciparum.

References

AN3661 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing AN3661. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects in your experiments. While this compound is a potent inhibitor of Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3), understanding its potential interactions with other host or parasite proteins is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

This compound is a benzoxaborole-based antimalarial compound that primarily targets PfCPSF3, an essential enzyme for pre-mRNA processing in the parasite.[1] Resistance to this compound has been directly linked to mutations in the pfcpsf3 gene, providing strong evidence for its on-target activity.[2][3]

The primary off-target concern is the human homolog of the target protein, human CPSF3 (hCPSF3). Published data indicates that this compound does inhibit hCPSF3, but at significantly higher concentrations than those required to inhibit PfCPSF3, suggesting a window of selectivity.[4] Other potential off-targets for the benzoxaborole class of compounds include leucyl-tRNA synthetase and phosphodiesterase 4 (PDE4), though specific inhibition by this compound has not been detailed in publicly available literature.[5][6][7]

Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?

Observing unexpected phenotypes is a common challenge when working with small molecule inhibitors. To dissect on-target versus off-target effects, consider the following troubleshooting steps:

  • Dose-Response Correlation: Determine if the unexpected phenotype occurs at the same concentration range as the on-target effect (e.g., parasite killing). If the phenotype only manifests at much higher concentrations, it is more likely an off-target effect.

  • Use of a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. If the inactive analog does not produce the same phenotype, it strengthens the case for an on-target effect of this compound.

  • Target Knockdown/Knockout: Use genetic techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (PfCPSF3 in parasites, or a potential host off-target in mammalian cells). If the phenotype of target knockdown mimics the effect of this compound treatment, it suggests an on-target mechanism.

  • Orthogonal Inhibition: Use a structurally and mechanistically different inhibitor of the same target (if one exists). If this second inhibitor recapitulates the phenotype, it points towards an on-target effect.

Q3: What are the recommended experimental approaches to proactively screen for off-target effects of this compound?

A proactive approach to identifying off-target effects is highly recommended. Key experimental strategies include:

  • Kinase Selectivity Profiling: As many small molecules exhibit off-target effects on kinases, screening this compound against a broad panel of human kinases is a valuable step. Commercial services are available for this purpose.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to assess the direct binding of this compound to proteins in a cellular context. A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.

  • Broad Panel Phenotypic Screening: Profiling this compound across a diverse panel of human cell lines can reveal cell-type-specific sensitivities that may be indicative of off-target activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity and cytotoxicity.

Table 1: On-Target vs. Off-Target Activity of this compound

TargetSpeciesAssay TypeIC50Citation
PfCPSF3Plasmodium falciparumParasite Growth Inhibition20-64 nM[1][2]
hCPSF3Homo sapiensIn vitro enzyme assay0.8 - 8 µM[4]

Table 2: Cytotoxicity Profile of this compound in Mammalian Cell Lines

Cell LineCell TypeAssay TypeCC50Citation
JurkatHuman T lymphocyteNot specified60.5 µM[1]
VariousNot specifiedNot specified> 25 µM[1]

Experimental Protocols

1. Kinase Selectivity Profiling (General Protocol)

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Specific details may vary depending on the commercial vendor or in-house platform used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this stock, prepare serial dilutions to be used in the assay.

  • Kinase Panel: Select a broad panel of recombinant human kinases. Panels of several hundred kinases are commercially available.

  • Assay Principle: The assay typically measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay (measuring incorporation of ³²P-ATP) or a fluorescence/luminescence-based assay.

  • Reaction Setup: In a multi-well plate, combine each kinase with its specific substrate, ATP, and a single concentration of this compound (e.g., 1 µM or 10 µM) or a range of concentrations for IC50 determination. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction plates at the optimal temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound. For dose-response experiments, calculate the IC50 value for each inhibited kinase. The results are typically visualized as a "kinome tree" or a table of inhibited kinases.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

  • Cell Culture and Treatment: Culture the cells of interest (e.g., human cell lines or parasite-infected red blood cells) to the desired density. Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the protein of interest (e.g., hCPSF3) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations

The following diagrams illustrate key concepts related to the investigation of this compound's potential off-target effects.

This compound On-Target and Potential Off-Target Pathways cluster_on_target On-Target Pathway (P. falciparum) cluster_off_target Potential Off-Target Pathways (Human) This compound This compound PfCPSF3 PfCPSF3 This compound->PfCPSF3 Inhibition pre_mRNA_processing_parasite pre-mRNA Processing PfCPSF3->pre_mRNA_processing_parasite parasite_death Parasite Death pre_mRNA_processing_parasite->parasite_death Disruption leads to AN3661_off This compound hCPSF3 hCPSF3 AN3661_off->hCPSF3 Inhibition (lower affinity) Kinase_X Kinase X AN3661_off->Kinase_X Potential Inhibition Other_Benzoxaborole_Target Other Potential Benzoxaborole Targets (e.g., PDE4, LeuRS) AN3661_off->Other_Benzoxaborole_Target Potential Interaction pre_mRNA_processing_human pre-mRNA Processing hCPSF3->pre_mRNA_processing_human cellular_phenotype_1 Altered Host Cell Physiology pre_mRNA_processing_human->cellular_phenotype_1 Disruption could lead to Signaling_Pathway_A Signaling Pathway A Kinase_X->Signaling_Pathway_A cellular_phenotype_2 Unexpected Cellular Phenotype Signaling_Pathway_A->cellular_phenotype_2 Modulation could lead to cellular_phenotype_3 Other Off-Target Effects Other_Benzoxaborole_Target->cellular_phenotype_3

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow for Investigating Off-Target Effects start Start: Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare EC50 for Phenotype with IC50 for On-Target Activity dose_response->compare_potency decision_potency Is Phenotype EC50 >> On-Target IC50? compare_potency->decision_potency off_target_likely Off-Target Effect Likely decision_potency->off_target_likely Yes on_target_possible On-Target Effect Possible decision_potency->on_target_possible No off_target_screening Perform Off-Target Screening off_target_likely->off_target_screening on_target_possible->off_target_screening kinase_screen Kinase Panel Screen off_target_screening->kinase_screen cetsa Cellular Thermal Shift Assay (CETSA) off_target_screening->cetsa phenotypic_screen Broad Phenotypic Screen off_target_screening->phenotypic_screen identify_off_target Identify Potential Off-Target(s) kinase_screen->identify_off_target cetsa->identify_off_target phenotypic_screen->identify_off_target validate_off_target Validate Off-Target (e.g., siRNA, CRISPR) identify_off_target->validate_off_target end Conclusion: Characterize Off-Target Effect validate_off_target->end

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Logical Relationships in Off-Target Effect Investigation cluster_hypothesis Hypothesis Generation cluster_testing Experimental Testing cluster_conclusion Conclusion unexpected_phenotype Unexpected Phenotype with this compound off_target_hypothesis Hypothesis: Off-Target Effect unexpected_phenotype->off_target_hypothesis on_target_hypothesis Hypothesis: On-Target Effect unexpected_phenotype->on_target_hypothesis dose_response Dose-Response Analysis off_target_hypothesis->dose_response selectivity_assays Selectivity Assays (Kinome Scan, etc.) off_target_hypothesis->selectivity_assays target_engagement Target Engagement Assays (CETSA) off_target_hypothesis->target_engagement on_target_hypothesis->dose_response genetic_validation Genetic Validation (siRNA, CRISPR) on_target_hypothesis->genetic_validation confirm_off_target Confirmation of Off-Target Interaction selectivity_assays->confirm_off_target target_engagement->confirm_off_target confirm_on_target Confirmation of On-Target Mechanism genetic_validation->confirm_on_target

References

Technical Support Center: Optimizing AN3661 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AN3661, a potent benzoxaborole antimalarial agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antimalarial compound belonging to the benzoxaborole class.[1] Its primary mechanism of action is the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3).[2][3] PfCPSF3 is a critical enzyme in the pre-mRNA processing pathway of the parasite. By inhibiting this enzyme, this compound disrupts the normal cleavage and polyadenylation of messenger RNA (mRNA) precursors, leading to a halt in protein synthesis and ultimately, parasite death.

Q2: What is a recommended starting dose for this compound in a mouse model of malaria?

A2: Based on published studies, the 90% effective dose (ED90) for this compound administered orally for 4 days in a murine P. berghei infection model is 0.34 mg/kg.[3][4] For P. falciparum infections in immunodeficient mice, the day 4 ED90 is 0.57 mg/kg.[3][4] These values provide a strong starting point for dose-ranging studies in your specific experimental setup.

Q3: How should this compound be formulated for oral administration in mice?

A3: A successfully used vehicle for oral gavage of this compound in mice consists of 55% polyethylene glycol 300 (PEG300), 25% propylene glycol, and 20% water.[2] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.

Q4: What are the potential signs of toxicity to monitor in mice treated with this compound?

A4: While specific toxicity data for this compound is limited in the public domain, general signs of toxicity in mice during antimalarial drug studies can include weight loss, reduced activity, ruffled fur, and changes in behavior.[5] It is essential to establish a baseline for these parameters and monitor the animals daily. If any adverse effects are observed, dose reduction or cessation of treatment should be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor efficacy at expected therapeutic doses - Inadequate drug exposure: This could be due to improper formulation, leading to poor solubility or stability. - Drug resistance: The parasite strain may have or may have developed resistance to this compound.- Verify formulation: Ensure this compound is completely dissolved in the vehicle (55% PEG300, 25% propylene glycol, 20% water). Prepare fresh formulations regularly. - Confirm parasite sensitivity: Test the in vitro sensitivity of your parasite strain to this compound to rule out pre-existing resistance.
High variability in experimental results - Inconsistent dosing: Inaccurate oral gavage technique can lead to variable drug administration. - Animal health status: Underlying health issues in the mice can affect drug metabolism and parasite growth.- Standardize gavage technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery of the compound. - Use healthy animals: Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. Monitor for any signs of illness.
Observed signs of toxicity in treated mice - Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD).- Perform a dose-ranging study: Conduct a preliminary experiment with a wider range of doses to determine the MTD in your specific mouse strain and experimental conditions. - Monitor closely: Increase the frequency of animal monitoring to detect early signs of toxicity.
Compound precipitation in the formulation - Poor solubility: this compound may not be fully soluble at the desired concentration in the chosen vehicle.- Gentle warming and sonication: Try gently warming the vehicle and using a sonicator to aid in dissolution. - Prepare fresh daily: To minimize the risk of precipitation over time, prepare the dosing solution fresh each day before administration.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against Plasmodium parasites.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

Parasite StrainIC50 (nM)
3D7 (drug-sensitive)20-56
W2 (chloroquine-resistant)20-56
Dd2 (multidrug-resistant)20-56
K1 (multidrug-resistant)20-56
HB3 (chloroquine-resistant)20-56
FCR3 (chloroquine-resistant)20-56
TM90C2B (mefloquine-resistant)20-56
Ugandan field isolates (mean)64

Data compiled from multiple sources.[1][2]

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

Murine ModelParasiteAdministration RouteDosing RegimenEfficacy EndpointValue
Swiss Webster miceP. bergheiOral gavageOnce daily for 4 daysDay 4 ED900.34 mg/kg
Immunodeficient miceP. falciparumOral gavageOnce daily for 4 daysDay 4 ED900.57 mg/kg

Data sourced from a key publication on this compound.[2][3][4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a P. berghei Mouse Model

1. Animal Model:

  • Female Swiss Webster mice (6-8 weeks old).

2. Parasite Inoculation:

  • Infect mice intraperitoneally with 1 x 10^6 P. berghei-infected red blood cells.

3. This compound Formulation and Administration:

  • Prepare the dosing solution of this compound in a vehicle of 55% polyethylene glycol 300, 25% propylene glycol, and 20% water.[2]

  • Administer this compound or vehicle control via oral gavage once daily for four consecutive days, starting on the day of infection.

4. Monitoring Parasitemia:

  • Prepare thin blood smears from tail blood on day 4 post-infection.

  • Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

5. Data Analysis:

  • Calculate the 90% effective dose (ED90) by comparing the mean parasitemia in treated groups to the vehicle control group.

Visualizations

Signaling Pathway

AN3661_Mechanism_of_Action Pre_mRNA pre-mRNA CPSF_Complex Cleavage and Polyadenylation Specificity Factor (CPSF) Complex Pre_mRNA->CPSF_Complex binds to PfCPSF3 PfCPSF3 (Endonuclease) CPSF_Complex->PfCPSF3 contains Cleavage Cleavage of pre-mRNA PfCPSF3->Cleavage catalyzes This compound This compound This compound->PfCPSF3 inhibits Inhibition Inhibition Polyadenylation Polyadenylation Cleavage->Polyadenylation leads to Mature_mRNA Mature mRNA Polyadenylation->Mature_mRNA produces Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis enables Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival essential for

Caption: Mechanism of action of this compound via inhibition of PfCPSF3.

Experimental Workflow

In_Vivo_Efficacy_Workflow Start Start: In Vivo Efficacy Study Infection Infect Mice with P. berghei Start->Infection Formulation Prepare this compound Formulation (55% PEG300, 25% Propylene Glycol, 20% Water) Infection->Formulation Dosing Oral Gavage Dosing (Once daily for 4 days) Formulation->Dosing Monitoring Monitor Parasitemia (Giemsa-stained blood smears on Day 4) Dosing->Monitoring Analysis Data Analysis (Calculate ED90) Monitoring->Analysis End End: Determine In Vivo Efficacy Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Technical Support Center: AN3661 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound AN3661. It specifically addresses potential issues arising from the presence of degradation products in analytical and biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antimalarial compound belonging to the benzoxaborole class of drugs.[1][2] Its mechanism of action involves the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme for pre-mRNA processing in the parasite.[2][3][4] This inhibition disrupts the parasite's gene expression, leading to its death.[3][4] this compound has demonstrated activity against various laboratory-adapted and field isolates of P. falciparum.[3][5]

Q2: What are the potential degradation pathways of this compound?

While specific degradation pathways for this compound have not been extensively published, based on its benzoxaborole structure, it is susceptible to degradation under certain conditions. The primary routes of degradation are likely to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The boronic acid moiety is susceptible to hydrolysis, which could lead to the opening of the oxaborole ring. This can occur under both acidic and basic conditions.

  • Oxidative Degradation: The benzoxaborole ring and other parts of the molecule may be susceptible to oxidation, leading to the formation of various oxidized species.

It is crucial to perform forced degradation studies under stress conditions (e.g., acid, base, heat, light, and oxidation) to identify potential degradation products for any new drug candidate.[6][7][8]

Troubleshooting Guides

Analytical Assays (HPLC, LC-MS)

Issue 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing this compound.

  • Possible Cause: The presence of degradation products or process-related impurities.[9][10]

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in the tentative identification of degradation products.[11]

    • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to intentionally generate degradation products.[12][13] Analyze these stressed samples by HPLC to see if the retention times of the generated peaks match the unexpected peaks in your experimental samples.

    • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, column type, and temperature to improve the separation of this compound from its degradation products.[14] A well-resolved chromatogram is essential for accurate quantification.

Hypothetical Data for this compound and Potential Degradation Products in RP-HPLC:

CompoundHypothetical Retention Time (min)
This compound15.2
Hydrolytic Degradant 112.8
Oxidative Degradant 116.5
Oxidative Degradant 218.1

Issue 2: The peak area of this compound is decreasing over time in my analytical runs.

  • Possible Cause: On-going degradation of this compound in the analytical sample solution.

  • Troubleshooting Steps:

    • Assess Sample Stability: Prepare a sample of this compound in the analytical diluent and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess its stability under the analysis conditions.[14]

    • Control Sample Temperature: Use an autosampler with temperature control and keep the samples at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.

    • Adjust pH of the Mobile Phase: The stability of this compound may be pH-dependent.[15] Experiment with different mobile phase pH values to find a condition where the compound is most stable.

Issue 3: I am having difficulty identifying this compound degradation products by LC-MS.

  • Possible Cause: In-source fragmentation or interference from matrix components.[16][17]

  • Troubleshooting Steps:

    • Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and enhance the molecular ion signal.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can aid in the elemental composition determination of the degradation products.[7]

    • Perform MS/MS Fragmentation: Isolate the precursor ion of the suspected degradation product and perform fragmentation to obtain structural information.[18]

    • Improve Sample Preparation: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[19]

Hypothetical Mass Spectrometry Data for this compound and its Degradation Products:

CompoundFormula[M+H]⁺ (m/z)
This compoundC₁₀H₁₁BO₄207.0772
Hydrolytic Degradant 1C₁₀H₁₃BO₅225.0878
Oxidative Degradant 1C₁₀H₁₁BO₅223.0721
Biological Assays (in vitro Antimalarial Activity)

Issue 1: I am observing inconsistent IC₅₀ values for this compound in my in vitro antimalarial assays.

  • Possible Cause: Degradation of this compound in the cell culture medium, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Assess Stability in Culture Medium: Incubate this compound in the cell culture medium under the assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment. Collect aliquots at different time points and analyze by HPLC to quantify the amount of remaining this compound.

    • Minimize Incubation Time: If this compound is found to be unstable, reduce the incubation time of the assay if experimentally feasible.

    • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound for each experiment to avoid using partially degraded compound.

Issue 2: The biological activity of my this compound stock solution seems to be decreasing over time.

  • Possible Cause: Improper storage of the this compound stock solution, leading to degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Store stock solutions of this compound at -20°C or -80°C in a suitable solvent (e.g., DMSO). Protect from light and repeated freeze-thaw cycles.

    • Perform Quality Control: Periodically check the purity and concentration of your this compound stock solution by HPLC.

    • Consider the Impact of Degradation Products: Some degradation products may have reduced or no biological activity, while others could potentially interfere with the assay.[20] If significant degradation is observed, the stock solution should be discarded.

Hypothetical Impact of Degradation on in vitro Antimalarial Activity:

Compound% PurityHypothetical IC₅₀ (nM)
This compound (Fresh)>99%32
This compound (Degraded)70%55
Hydrolytic Degradant 1>99%>1000
Oxidative Degradant 1>99%250

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: LC-MS Method for Identification of this compound and Degradation Products
  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Source Parameters: Optimize for this compound signal.

Protocol 3: In Vitro Antimalarial Assay (SYBR Green I-based)
  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Add the compound dilutions to a 96-well plate containing P. falciparum-infected red blood cells (e.g., 1% parasitemia, 2% hematocrit).

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the cells and add SYBR Green I dye to stain the parasite DNA.

  • Read the fluorescence intensity using a microplate reader.

  • Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

Visualizations

AN3661_Degradation_Pathways This compound This compound (C10H11BO4) hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation hydrolytic_degradant Hydrolytic Degradant (Ring Opening) hydrolysis->hydrolytic_degradant oxidative_degradant Oxidative Degradant (Hydroxylation) oxidation->oxidative_degradant

Caption: Hypothetical degradation pathways of this compound.

Stability_Investigation_Workflow start Start: Pure this compound Sample stress_conditions Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress_conditions hplc_analysis RP-HPLC Analysis stress_conditions->hplc_analysis peak_detection Detect this compound and Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS/MS Analysis peak_detection->lcms_analysis structure_elucidation Structure Elucidation of Degradants lcms_analysis->structure_elucidation method_validation Validate Stability-Indicating Method structure_elucidation->method_validation end End: Characterized Degradation Profile method_validation->end

Caption: Workflow for investigating this compound stability.

Assay_Troubleshooting_Tree start Inconsistent Assay Results check_purity Check this compound Purity by HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure repurify Repurify or Obtain New Batch is_pure->repurify No check_stability Assess Stability in Assay Medium is_pure->check_stability Yes is_stable Is this compound Stable? check_stability->is_stable modify_assay Modify Assay Conditions (e.g., reduce incubation time) is_stable->modify_assay No troubleshoot_assay Troubleshoot Other Assay Parameters (Cells, Reagents, etc.) is_stable->troubleshoot_assay Yes

Caption: Decision tree for troubleshooting inconsistent assay results.

References

AN3661 Purity and Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of the antimalarial compound AN3661. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analysis of this compound purity and stability.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem Potential Cause Solution
No peaks or very small peaks - Incorrect mobile phase composition.- Air bubbles in the pump or detector.[1][2]- Sample concentration is too low.- Verify the mobile phase preparation and composition.- Degas the mobile phase and prime the pump.[2]- Prepare a more concentrated sample solution.
Peak tailing - Column degradation.- Incompatible sample solvent.[1]- Secondary interactions with the stationary phase.- Replace the HPLC column.- Dissolve the sample in the mobile phase.[1]- Adjust the mobile phase pH or add an ion-pairing agent.
Split peaks - Clogged column frit or guard column.- Incompletely filled sample loop.- Replace the guard column or back-flush the analytical column.- Ensure the sample loop is completely filled during injection.
Shifting retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.[3]- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
High backpressure - Blockage in the system (e.g., tubing, injector, column).[2]- Particulate matter from the sample.- Systematically check and clean or replace components to locate the blockage.[4]- Filter the sample before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Problem Potential Cause Solution
Poor signal intensity or no signal - Inefficient ionization of this compound.- Ion suppression from matrix components.[5]- Incorrect mass spectrometer settings.- Optimize ionization source parameters (e.g., electrospray voltage, gas flow).[6]- Improve sample preparation to remove interfering substances.[5]- Ensure the mass spectrometer is tuned and calibrated for the mass range of this compound.[6]
Inaccurate mass measurement - Improper mass calibration.[6]- Instrument drift.- Perform regular mass calibration with an appropriate standard.[6]- Allow the instrument to stabilize before analysis.
Baseline noise - Contaminated mobile phase or LC system.- Detector issues.[1]- Use high-purity solvents and flush the LC system.- Check and clean the detector.
Presence of unexpected adduct ions - High salt concentration in the mobile phase or sample.- Reduce the concentration of non-volatile salts in the mobile phase. Use volatile buffers like ammonium formate or acetate.

Frequently Asked Questions (FAQs)

Purity Assessment

  • Q1: What are the recommended methods for determining the purity of this compound? A1: The most common and reliable method for determining the purity of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] For higher specificity and confirmation of impurity identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

  • Q2: How should I prepare a sample of this compound for HPLC analysis? A2: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). It is best practice to dissolve the sample in the initial mobile phase composition to avoid peak distortion. The solution should be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Q3: What type of HPLC column is suitable for this compound analysis? A3: A reversed-phase C18 column is a good starting point for the analysis of this compound, as it is a relatively nonpolar molecule. Typical column dimensions would be 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size.

Stability Assessment

  • Q4: How should I store this compound to ensure its stability? A4: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C) to minimize degradation. In solution, it is recommended to prepare fresh solutions for each experiment or store them at -80°C for short periods.

  • Q5: What are forced degradation studies and why are they important for this compound? A5: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance under harsh conditions to understand its degradation pathways and to develop stability-indicating analytical methods. For this compound, this would involve exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9] This information is crucial for formulation development and for identifying potential degradation products that could impact safety and efficacy.

  • Q6: What are the likely degradation pathways for this compound? A6: Benzoxaboroles, the chemical class of this compound, are generally stable to hydrolysis but can be susceptible to oxidative and protodeboronative degradation.[10] Therefore, the primary degradation pathways for this compound likely involve oxidation of the benzoxaborole ring or cleavage of the carbon-boron bond.

Experimental Protocols

Illustrative HPLC Method for this compound Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Forced Degradation Study Protocol (Example)

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

After exposure, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method to assess the extent of degradation and the formation of any new peaks.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation A Weigh this compound B Dissolve in appropriate solvent A->B C Filter the solution (0.22 µm) B->C D HPLC Analysis C->D Purity Check E LC-MS Analysis C->E Impurity Identification F Determine % Purity D->F G Identify Impurities E->G

Caption: Workflow for this compound Purity Assessment.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_longterm Long-Term Stability S1 Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method S1->Analysis S2 Base Hydrolysis S2->Analysis S3 Oxidation S3->Analysis S4 Thermal S4->Analysis S5 Photolytic S5->Analysis L1 Store at recommended conditions L2 Analyze at specified time points L1->L2 L2->Analysis Start This compound Sample Start->S1 Start->S2 Start->S3 Start->S4 Start->S5 Start->L1 End Determine Shelf-life & Degradation Profile Analysis->End

Caption: this compound Stability Study Workflow.

Logical_Troubleshooting Problem Problem Observed e.g., No Peaks, Tailing Peaks, Signal Loss Isolate Isolate the Source LC System MS System Sample Problem->Isolate LC_Check Check Mobile Phase Check Pump & Connections Check Column Isolate:s1->LC_Check MS_Check Check Tuning & Calibration Check Ion Source Parameters Isolate:s2->MS_Check Sample_Check Check Sample Preparation Check Concentration Isolate:s3->Sample_Check Solution Implement Corrective Action LC_Check->Solution MS_Check->Solution Sample_Check->Solution

Caption: Logical Flow for Troubleshooting Analytical Issues.

References

Cell viability concerns with high concentrations of AN3661

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell viability concerns associated with high concentrations of AN3661.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antimalarial agent belonging to the benzoxaborole class of compounds. Its primary mechanism of action is the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme for pre-mRNA processing in the parasite.[1] This targeted action disrupts the parasite's life cycle, making this compound an effective antimalarial.

Q2: Is this compound cytotoxic to mammalian cells?

This compound generally exhibits minimal cytotoxicity against a range of mammalian cell lines.[1] However, like many chemical compounds, it can affect cell viability at high concentrations. The concentration at which cytotoxicity is observed can vary depending on the cell line and the experimental conditions.

Q3: What are the reported cytotoxic concentrations (CC50) of this compound in mammalian cell lines?

Published data on the CC50 values of this compound in a wide range of mammalian cell lines is limited. One study reported a CC50 value of 60.5 μM in Jurkat cells. For other tested mammalian cell lines, the CC50 values were found to be greater than the highest concentrations tested, which were 25 μM or higher.[1]

Troubleshooting Guide: Cell Viability Assays with this compound

Researchers may encounter issues with cell viability assays when using high concentrations of this compound. This guide provides troubleshooting for common problems.

Issue 1: High background or false-positive results in MTT assays.

  • Possible Cause: Benzoxaboroles, the class of compounds to which this compound belongs, contain boron, which may interfere with the MTT assay. Boron-containing compounds have been reported to interfere with tetrazolium-based assays.[2] The compound itself might directly reduce the MTT reagent to formazan, leading to an artificially high signal that does not correlate with cell viability.

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free media. If a color change occurs, it indicates direct reduction of MTT by the compound.

    • Use an alternative viability assay: Consider using an assay that does not rely on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a method that directly counts viable cells, like the trypan blue exclusion assay.

    • Consult the literature: Review studies on other benzoxaboroles to see if similar interferences have been reported and how they were addressed.

Issue 2: Inconsistent or non-reproducible cell viability results.

  • Possible Cause: In addition to potential compound interference, variability can arise from several experimental factors.

  • Troubleshooting Steps:

    • Ensure complete solubilization of formazan crystals: In MTT assays, ensure that the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

    • Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and are seeded at an optimal density to avoid overgrowth or nutrient depletion during the experiment.

    • Check for solvent effects: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent is consistent across all wells and is not toxic to the cells. Include a solvent-only control.

Issue 3: Unexpectedly high cell death at concentrations reported to have minimal cytotoxicity.

  • Possible Cause: Cell line-specific sensitivity or differences in experimental conditions.

  • Troubleshooting Steps:

    • Verify cell line identity and health: Ensure your cell line is correctly identified and free from contamination (e.g., mycoplasma).

    • Perform a dose-response curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise CC50 for your specific cell line and experimental setup.

    • Consider the assay endpoint: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the apparent cytotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound in mammalian cells.

Cell LineAssayCC50 (µM)Reference
JurkatNot specified60.5[1]
Other mammalian cell linesNot specified>25[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

Visualizations

Potential Mechanism of Cell Death at High Concentrations of this compound

At high concentrations, some compounds can induce apoptosis, a form of programmed cell death. While the specific off-target effects of this compound leading to apoptosis in mammalian cells have not been fully elucidated, a general pathway is depicted below. This pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway This compound High Concentration This compound OffTarget Potential Off-Target Interaction This compound->OffTarget Stress Cellular Stress OffTarget->Stress Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by high concentrations of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for investigating the cytotoxic effects of this compound.

Cytotoxicity_Workflow Start Start: Cell Culture Treatment Treat cells with various concentrations of this compound Start->Treatment ViabilityAssay Perform Cell Viability Assay (e.g., MTT, SRB) Treatment->ViabilityAssay DataAnalysis Analyze Data (Calculate CC50) ViabilityAssay->DataAnalysis Mechanism Investigate Mechanism of Cell Death (e.g., Apoptosis Assays) DataAnalysis->Mechanism If significant cytotoxicity is observed End End: Conclusion DataAnalysis->End If no significant cytotoxicity Mechanism->End

Caption: Workflow for evaluating the cytotoxicity of this compound.

Troubleshooting Logic for High Background in MTT Assay

This diagram provides a logical approach to troubleshooting high background signals in an MTT assay when using this compound.

MTT_Troubleshooting Start High Background in MTT Assay CellFree Run Cell-Free Control (this compound + MTT) Start->CellFree ColorChange Color Change Observed? CellFree->ColorChange Interference Conclusion: Compound Interference. Use Alternative Assay. ColorChange->Interference Yes NoInterference Conclusion: No Direct Compound Interference. ColorChange->NoInterference No CheckContamination Check for Media or Reagent Contamination NoInterference->CheckContamination

Caption: Troubleshooting logic for MTT assay interference with this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimalarial Efficacy of AN3661 and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AN3661, a novel boron-containing compound, and the established antimalarial drug, artemisinin. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the therapeutic potential and mechanism of action of these two distinct antimalarial agents.

Executive Summary

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of new therapeutics. Artemisinin and its derivatives, the cornerstone of current malaria treatment, are facing the threat of resistance. This compound, a novel benzoxaborole, presents a promising alternative with a distinct mechanism of action. This guide synthesizes preclinical data to compare the in vitro and in vivo efficacy of this compound and artemisinin, details their mechanisms of action, and provides standardized experimental protocols. While extensive preclinical data is available for both compounds, a notable gap exists in the clinical trial data for this compound, limiting a direct comparison of their clinical efficacy.

In Vitro Efficacy

This compound has demonstrated potent activity against laboratory-adapted and clinical isolates of P. falciparum. Artemisinin and its derivatives also exhibit high in vitro potency, although the reported IC50 values show greater variability across studies.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against Plasmodium falciparum

CompoundP. falciparum Strain(s)IC50 (nM)Reference(s)
This compound Laboratory-adapted (e.g., 3D7, W2, Dd2)Mean: 32[1][2]
Ugandan field isolatesMean: 64[1][2]
Artemisinin Chloroquine-resistant isolates7.67[3]
Chloroquine-susceptible isolates11.4[3]
3D76.8 - 43.1[4][5]
Dihydroartemisinin Chloroquine-sensitive isolates1.25[6]
Chloroquine-resistant isolates0.979[6]
Dd2 (resistant clone)243[7]

In Vivo Efficacy

Preclinical studies in murine models of malaria have demonstrated the in vivo efficacy of both this compound and artemisinin derivatives.

Table 2: In Vivo Efficacy in Murine Malaria Models

CompoundMurine ModelEfficacy MetricDosageRouteReference(s)
This compound P. bergheiED900.34 mg/kg/day for 4 daysOral[2]
P. falciparum (in NODscidIL-2Rγnull mice)ED900.57 mg/kg/day for 4 daysOral[2]
Artemether P. berghei ANKA (late-stage cerebral malaria)46% survival25 mg/kgIntraperitoneal[8]
Artesunate P. berghei ANKA (late-stage cerebral malaria)43% survival32 mg/kgIntraperitoneal[8]
Dihydroartemisinin P. berghei47% cure rate10 mg/kg for 3 daysIntramuscular[9]

Mechanisms of Action

This compound and artemisinin possess fundamentally different mechanisms of action, which is a significant advantage in the context of overcoming drug resistance.

This compound: Inhibition of mRNA Processing

This compound targets and inhibits the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3)[1][2]. PfCPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA). By inhibiting this enzyme, this compound disrupts the maturation of mRNA, leading to a global shutdown of protein synthesis and subsequent parasite death. This represents a novel mechanism of action for an antimalarial drug.

Artemisinin: Heme-Activated Free Radical Generation

The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. Inside the parasite's food vacuole, heme, a byproduct of hemoglobin digestion, catalyzes the cleavage of this bridge[10][11][12]. This reaction generates a cascade of highly reactive carbon-centered free radicals. These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and parasite death[10][13]. One of the identified targets of artemisinin is the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6)[10][14].

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human erythrocytes (O+).

  • The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or AlbuMAX.

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2[15].

2. Assay Procedure:

  • Asynchronous parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • A parasite suspension with 0.5% parasitemia and 1.5% hematocrit is prepared.

  • The test compounds are serially diluted in 96-well microplates.

  • 175 µL of the parasite suspension is added to each well containing 25 µL of the drug dilutions[7][8].

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

3. DNA Quantification:

  • Lysis buffer containing SYBR Green I dye is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration using a non-linear regression model[7][9].

In Vivo Antimalarial Efficacy Testing: Peter's 4-Day Suppressive Test

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

1. Animal Model and Parasite Inoculation:

  • Swiss albino mice are commonly used.

  • Mice are infected intraperitoneally with Plasmodium berghei at a concentration of 1 x 10^7 parasitized red blood cells[16][17].

2. Drug Administration:

  • Two to three hours post-infection (Day 0), the test compounds are administered orally or by another relevant route.

  • Treatment is continued once daily for four consecutive days (Day 0 to Day 3)[16][17].

  • A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

3. Assessment of Parasitemia:

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.

4. Efficacy Calculation:

  • The average parasitemia in the treated groups is compared to the negative control group.

  • The percentage of parasitemia suppression is calculated using the formula: ((Mean parasitemia of negative control - Mean parasitemia of treated group) / Mean parasitemia of negative control) x 100

  • The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of drug concentrations and using probit analysis[18].

Visualizing the Mechanisms of Action

This compound Signaling Pathway

AN3661_Mechanism cluster_parasite Plasmodium falciparum This compound This compound PfCPSF3 PfCPSF3 (Cleavage and Polyadenylation Specificity Factor 3) This compound->PfCPSF3 pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Protein Essential Proteins mRNA->Protein Translation Parasite_Death Parasite Death Protein->Parasite_Death

Caption: Mechanism of action of this compound.

Artemisinin Signaling Pathway

Artemisinin_Mechanism cluster_parasite_vacuole Parasite Food Vacuole cluster_parasite_cytoplasm Parasite Cytoplasm Artemisinin Artemisinin (with endoperoxide bridge) Heme Heme (Fe2+) Artemisinin->Heme Activation by Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Heme->Activated_Artemisinin Cleavage of endoperoxide bridge Parasite_Proteins Multiple Parasite Proteins (e.g., PfATP6) Activated_Artemisinin->Parasite_Proteins Alkylation and Damage Oxidative_Stress Oxidative Stress Activated_Artemisinin->Oxidative_Stress Induction of Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death Dysfunction leads to Oxidative_Stress->Parasite_Death Leads to

Caption: Mechanism of action of Artemisinin.

Clinical Development Status

Artemisinin and its derivatives are widely approved and used in artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria worldwide.

The clinical development of this compound for malaria appears to have stalled or been discontinued. Initial agreements between Anacor Pharmaceuticals and the Medicines for Malaria Venture (MMV) aimed to progress this compound through preclinical studies and into Phase 1 clinical trials[10][11][13]. However, there are no publicly available results from human clinical trials for this compound in the treatment of malaria. Anacor Pharmaceuticals was later acquired, and the current parent company, SCYNEXIS, does not list this compound in its active development pipeline for malaria[19].

Conclusion

This compound is a potent antimalarial compound with a novel mechanism of action that is highly effective in preclinical models of malaria. Its unique targeting of PfCPSF3 makes it a valuable candidate for further development, especially in the face of emerging resistance to artemisinins. Artemisinin remains a cornerstone of malaria therapy, but its efficacy is threatened.

A direct comparison of the efficacy of this compound and artemisinin is challenging due to the lack of head-to-head studies and the absence of clinical data for this compound. Based on the available preclinical data, both compounds exhibit potent antimalarial activity. The distinct mechanisms of action suggest that this compound could be a valuable tool in future combination therapies to combat drug-resistant malaria. Further research and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in humans.

References

AN3661 vs. Chloroquine: A Comparative Analysis of In Vitro Activity Against Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel antimalarial candidate AN3661 and the conventional drug chloroquine reveals this compound's potent and consistent activity against a panel of chloroquine-resistant Plasmodium falciparum strains. This guide provides a detailed examination of their comparative efficacy, mechanisms of action, and the experimental basis for these findings, tailored for researchers and drug development professionals.

Executive Summary

The emergence and spread of chloroquine-resistant malaria have necessitated the development of new therapeutics with novel mechanisms of action. This compound, a benzoxaborole compound, has demonstrated significant promise by targeting a unique pathway in the parasite's lifecycle, rendering it effective against strains that have developed resistance to chloroquine. This guide synthesizes available in vitro data to provide a clear comparison of the two compounds.

Data Presentation: In Vitro Susceptibility of P. falciparum Strains

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and chloroquine against various chloroquine-sensitive and -resistant strains of P. falciparum. The data for this compound is derived from a single comprehensive study, ensuring internal consistency. Due to the lack of a single head-to-head comparative study for chloroquine against all of these specific strains, the chloroquine IC50 values are compiled from multiple sources and are presented as a representative range.

StrainChloroquine Resistance StatusThis compound IC50 (nM)Chloroquine IC50 (nM)
3D7Sensitive20 - 568.6 - 20
W2Resistant20 - 56100 - 500+
Dd2Resistant20 - 5690.2 - 175
K1Resistant20 - 56155 - 400+
HB3Resistant20 - 56~16.8 (low resistance)
FCR3Resistant20 - 56~1000
TM90C2BResistant20 - 56Not readily available

Note: The IC50 values for this compound against the resistant strains are reported as a range of 20-56 nM, with a mean of 32 nM for laboratory-adapted strains[1]. The IC50 values for chloroquine are sourced from multiple studies and may vary based on experimental conditions[2][3].

Mechanisms of Action and Resistance

The stark difference in efficacy against resistant strains stems from the distinct molecular targets of this compound and chloroquine.

This compound: This benzoxaborole compound inhibits the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), a key enzyme in the parasite's pre-mRNA processing machinery[4]. By targeting this essential step in gene expression, this compound disrupts the production of vital proteins, leading to parasite death[4]. This novel mechanism of action circumvents the resistance pathways that affect chloroquine.

Chloroquine: Chloroquine's primary mode of action is the inhibition of heme detoxification in the parasite's digestive vacuole[5]. As the parasite digests hemoglobin, it releases toxic free heme. Chloroquine prevents the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and subsequent parasite death[5].

Chloroquine Resistance: The most common mechanism of chloroquine resistance is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) located on the membrane of the digestive vacuole[6][7]. These mutations enable the transporter to actively pump chloroquine out of the digestive vacuole, reducing its concentration at the site of action and rendering the drug ineffective[6][7].

Experimental Protocols

The in vitro activity of this compound and chloroquine is typically determined using a standardized drug susceptibility assay, most commonly the [³H]-hypoxanthine uptake inhibition assay.

[³H]-Hypoxanthine Uptake Inhibition Assay:

This method measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite, as an indicator of parasite growth.

  • P. falciparum Culture: Asexual stages of the parasite are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum or Albumax.

  • Drug Dilution: A serial dilution of the test compounds (this compound and chloroquine) is prepared in 96-well microtiter plates.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for a period of 42-72 hours in a controlled atmosphere (low oxygen, high carbon dioxide) at 37°C.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The level of radioactivity is plotted against the drug concentration, and the IC50 value (the concentration at which parasite growth is inhibited by 50%) is calculated.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

AN3661_Mechanism_of_Action cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA mRNA_processing mRNA Processing (Cleavage & Polyadenylation) pre_mRNA->mRNA_processing PfCPSF3 PfCPSF3 (Cleavage & Polyadenylation Specificity Factor) PfCPSF3->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis essential_proteins Essential Proteins protein_synthesis->essential_proteins parasite_survival Parasite Survival essential_proteins->parasite_survival This compound This compound This compound->PfCPSF3 Inhibits

Caption: Mechanism of action of this compound.

Chloroquine_Mechanism_and_Resistance cluster_vacuole Parasite Digestive Vacuole cluster_membrane Vacuolar Membrane Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Chloroquine_S Chloroquine (Sensitive Strain) Chloroquine_S->Heme_Polymerase Inhibits PfCRT_mutated Mutated PfCRT (Transporter) Chloroquine_R Chloroquine (Resistant Strain) Chloroquine_R->PfCRT_mutated Efflux

Caption: Chloroquine mechanism and resistance.

Experimental_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of this compound & Chloroquine Start->Drug_Prep Plate_Setup Add Parasites to 96-well Plates Start->Plate_Setup Drug_Prep->Plate_Setup Incubation1 Incubate for 42-72h Plate_Setup->Incubation1 Radiolabel Add [3H]-hypoxanthine Incubation1->Radiolabel Incubation2 Incubate for 24h Radiolabel->Incubation2 Harvest Harvest & Measure Radioactivity Incubation2->Harvest Analysis Calculate IC50 Values Harvest->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: Experimental workflow for IC50 determination.

References

A Comparative Analysis of Benzoxaborole Antiparasitic Agents: AN3661 and SCYX-6759

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and experimental evaluation of two promising benzoxaborole compounds in the fight against parasitic diseases.

In the landscape of antiparasitic drug development, the benzoxaborole class of compounds has emerged as a versatile and potent scaffold. Among the numerous derivatives, AN3661 and SCYX-6759 have shown significant promise against two of the world's most devastating parasitic diseases: malaria and Human African Trypanosomiasis (HAT), respectively. This guide provides a detailed, objective comparison of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. SCYX-6759

FeatureThis compoundSCYX-6759
Primary Indication Malaria (Plasmodium falciparum)Human African Trypanosomiasis (Trypanosoma brucei)
Molecular Target Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3)[1]Not definitively elucidated, but exhibits trypanocidal activity[2][3]
Key Advantage Potent activity against drug-resistant P. falciparum strains[4][5]Orally bioavailable and crosses the blood-brain barrier to treat CNS-stage HAT[2][3][6]

Mechanism of Action: A Tale of Two Parasites

The key to the therapeutic potential of benzoxaboroles lies in the unique properties of the boron atom within their structure. This allows for interactions with biological targets that are not readily achieved by more traditional carbon-based compounds.[7]

This compound: Disrupting mRNA Maturation in Plasmodium falciparum

This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3).[1][4][5][8] PfCPSF3 is a critical enzyme in the pre-mRNA processing pathway, responsible for the cleavage and subsequent polyadenylation of messenger RNA (mRNA) transcripts.[9][10] By binding to the active site of PfCPSF3, this compound effectively blocks the maturation of mRNA, leading to a disruption of protein synthesis and ultimately, parasite death.[4][8][10][11] This novel mechanism of action is a significant advantage in the face of widespread resistance to existing antimalarial drugs.[4][5]

AN3661_Mechanism cluster_parasite Plasmodium falciparum pre_mRNA pre-mRNA PfCPSF3 PfCPSF3 pre_mRNA->PfCPSF3 Binds mRNA_maturation mRNA Maturation (Cleavage & Polyadenylation) PfCPSF3->mRNA_maturation mature_mRNA Mature mRNA mRNA_maturation->mature_mRNA protein_synthesis Protein Synthesis mature_mRNA->protein_synthesis parasite_survival Parasite Survival protein_synthesis->parasite_survival This compound This compound This compound->inhibition

Figure 1. Mechanism of action of this compound in Plasmodium falciparum.

SCYX-6759: A Trypanocidal Agent Targeting the Central Nervous System

While the precise molecular target of SCYX-6759 in Trypanosoma brucei has not been definitively identified, its trypanocidal activity is well-documented.[2][3] A key feature of SCYX-6759 is its ability to cross the blood-brain barrier, a critical requirement for treating the late, neurological stage of Human African Trypanosomiasis.[2][3][6] This stage of the disease is characterized by the presence of trypanosomes in the central nervous system (CNS) and is fatal if left untreated. The oral bioavailability of SCYX-6759 further enhances its potential as a therapeutic agent for this neglected tropical disease.[2][3]

SCYX6759_Effect cluster_host Human Host bloodstream Bloodstream SCYX6759_blood SCYX-6759 in Bloodstream bloodstream->SCYX6759_blood trypanosomes_blood Trypanosomes (Stage 1 HAT) bloodstream->trypanosomes_blood bbb Blood-Brain Barrier cns Central Nervous System bbb->cns trypanosomes_cns Trypanosomes (Stage 2 HAT) bbb->trypanosomes_cns SCYX6759_cns SCYX-6759 in CNS cns->SCYX6759_cns SCYX6759_oral Oral Administration of SCYX-6759 SCYX6759_oral->bloodstream SCYX6759_blood->bbb SCYX6759_blood->trypanosomes_blood Acts on SCYX6759_cns->trypanosomes_cns Acts on trypanosomes_blood->bbb Crosses to CNS trypanosome_death Trypanosome Death trypanosomes_blood->trypanosome_death trypanosomes_cns->trypanosome_death in_vitro_workflow start Start culture Culture P. falciparum start->culture add_parasites Add synchronized ring-stage parasites culture->add_parasites prepare_plates Prepare 96-well plates with serial dilutions of this compound prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse cells and stain with SYBR Green I incubate->lyse_stain read_fluorescence Read fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

JTE-607 vs. AN3661: A Comparative Guide to Two Distinct CPSF3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JTE-607 and AN3661, two inhibitors of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). CPSF3, an essential endonuclease in the 3'-end processing of pre-mRNAs, has emerged as a promising therapeutic target in oncology and infectious diseases.[1] This document outlines the distinct characteristics, mechanisms of action, and available performance data for JTE-607 and this compound to aid researchers in selecting the appropriate tool for their scientific investigations.

At a Glance: Key Differences

FeatureJTE-607This compound
Chemical Class Phenylalanyl-piperazine derivativeBenzoxaborole
Mechanism of Action Prodrug, converted to active carboxylic acid form (Compound 2) that inhibits CPSF3.[2][3][4]Direct-acting inhibitor targeting the metallo-β-lactamase active site of CPSF3.[5]
Primary Therapeutic Area of Investigation Anti-inflammatory and anti-cancer (leukemia, Ewing's sarcoma, pancreatic cancer).[2][3][6]Anti-parasitic (malaria, toxoplasmosis, cryptosporidiosis).[5][7][8]
Selectivity Active against human CPSF3.[2]Exhibits high selectivity for parasitic CPSF3 over the human ortholog.[9]

Quantitative Performance Data

The following tables summarize the available quantitative data for JTE-607 and this compound, focusing on their inhibitory activities.

Table 1: JTE-607 Inhibitory Activity
Assay TypeCell Line/SystemTargetIC50Reference
In vitro cleavage assayHeLa cell nuclear extractPre-mRNA cleavage~2.1 µM (for a chimeric transcript)[10]
Cell Viability AssayPanc1 (Pancreatic Cancer)Cell Proliferation2.163 µM[6]
Cell Viability AssayHPNE (Immortalized Pancreatic Epithelial)Cell Proliferation130.4 µM[6]
Cell Viability AssayHPDE (Immortalized Pancreatic Epithelial)Cell Proliferation60.11 µM[6]
Cytokine Production InhibitionLPS-stimulated human PBMCsTNF-α production11 nM[11]
Cytokine Production InhibitionLPS-stimulated human PBMCsIL-1β production5.9 nM[11]
Cytokine Production InhibitionLPS-stimulated human PBMCsIL-6 production8.8 nM[11]

Note: JTE-607 is a prodrug; its active form, Compound 2, is responsible for CPSF3 inhibition. The in vitro cleavage assay IC50 is for Compound 2.

Table 2: this compound Inhibitory and Cytotoxicity Data
Assay TypeOrganism/Cell LineTargetIC50 / CC50Reference
In vitro growth inhibitionPlasmodium falciparum (various strains)PfCPSF3Mean IC50: 32 nM[12][13]
Ex vivo growth inhibitionPlasmodium falciparum (Ugandan field isolates)PfCPSF3Mean IC50: 64 nM[12][13]
In vitro growth inhibitionSarcocystis neuronaSnCPSF3~14.99 nM[9]
Cytotoxicity AssayJurkat (human T lymphocyte) cellsMammalian cell viabilityCC50: 60.5 µM[8]
Cytotoxicity AssayVarious mammalian cell linesMammalian cell viabilityCC50: > 25 µM[8]

Mechanism of Action and Cellular Effects

Both JTE-607 and this compound function by inhibiting the endonuclease activity of CPSF3, which is a critical component of the cleavage and polyadenylation complex. This complex is responsible for the 3'-end processing of most eukaryotic pre-mRNAs. Inhibition of CPSF3 leads to an accumulation of unprocessed pre-mRNAs, transcriptional read-through, and ultimately, disruption of gene expression, which can trigger apoptosis in susceptible cells.[2][4]

JTE-607 is a prodrug that is intracellularly converted to its active carboxylic acid form, Compound 2, by cellular esterases such as carboxylesterase 1 (CES1).[2][3] This active metabolite then binds to and inhibits human CPSF3.[2] In contrast, this compound is a direct-acting inhibitor that utilizes its boron moiety to interact with the metal-dependent active site of CPSF3.[5] A key differentiator is the remarkable selectivity of this compound for the parasitic enzyme over the human ortholog, which accounts for its low toxicity to mammalian cells.[8][9]

Mechanism of CPSF3 Inhibition cluster_pre_inhibition Normal Pre-mRNA Processing cluster_inhibition Effect of CPSF3 Inhibitors Pre-mRNA Pre-mRNA CPSF_Complex CPSF Complex (including CPSF3) Pre-mRNA->CPSF_Complex Binding to poly(A) signal Cleavage Cleavage CPSF_Complex->Cleavage Endonucleolytic cleavage Polyadenylation Polyadenylation Cleavage->Polyadenylation Addition of poly(A) tail Mature_mRNA Mature_mRNA Polyadenylation->Mature_mRNA JTE-607 JTE-607 Inhibited_CPSF3 Inhibited CPSF3 JTE-607->Inhibited_CPSF3 Inhibition This compound This compound This compound->Inhibited_CPSF3 Inhibition Accumulated_Pre-mRNA Accumulation of unprocessed pre-mRNA Inhibited_CPSF3->Accumulated_Pre-mRNA Transcriptional_Readthrough Transcriptional Read-through Inhibited_CPSF3->Transcriptional_Readthrough Apoptosis Apoptosis Accumulated_Pre-mRNA->Apoptosis Cellular Stress Transcriptional_Readthrough->Apoptosis Cellular Stress

Caption: Mechanism of CPSF3 inhibition by JTE-607 and this compound.

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of CPSF3 inhibitors. Below are generalized methodologies for key assays based on published literature.

In Vitro Pre-mRNA Cleavage Assay

This assay directly measures the enzymatic activity of CPSF3 within a nuclear extract.

  • Preparation of Radiolabeled Pre-mRNA Substrate: A pre-mRNA substrate containing a polyadenylation signal (e.g., from the adenovirus L3 gene) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Reaction Setup: The cleavage reaction is assembled by incubating the radiolabeled pre-mRNA substrate with HeLa cell nuclear extract, which contains the entire pre-mRNA 3' processing machinery, including CPSF3.

  • Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of the CPSF3 inhibitor (e.g., Compound 2, the active form of JTE-607) or a vehicle control (e.g., DMSO).

  • Incubation: The reaction mixture is incubated at 30°C to allow for pre-mRNA cleavage.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen, and the bands corresponding to the uncleaved pre-mRNA and the 5' cleavage product are visualized and quantified.

  • Data Interpretation: The extent of inhibition is determined by the reduction in the amount of the 5' cleavage product. The IC50 value is calculated from a dose-response curve.

In Vitro Cleavage Assay Workflow Prepare_Substrate Prepare radiolabeled pre-mRNA substrate Setup_Reaction Assemble cleavage reaction with HeLa nuclear extract Prepare_Substrate->Setup_Reaction Add_Inhibitor Add CPSF3 inhibitor (e.g., Compound 2) or vehicle Setup_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Separate_Products Separate products by polyacrylamide gel electrophoresis Incubate->Separate_Products Visualize_Quantify Visualize and quantify radiolabeled RNA fragments Separate_Products->Visualize_Quantify Calculate_IC50 Calculate IC50 from dose-response curve Visualize_Quantify->Calculate_IC50

Caption: Workflow for an in vitro pre-mRNA cleavage assay.

Cell Viability and Cytotoxicity Assays

These assays assess the effect of the inhibitors on cell proliferation and survival.

  • Cell Seeding: Cancer cell lines (for efficacy) and non-transformed cell lines (for toxicity) are seeded in 96-well plates at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the CPSF3 inhibitor (JTE-607 or this compound) or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and dose-response curves are generated to determine the IC50 (for cancer cells) or CC50 (for non-transformed cells) values.

Summary and Conclusion

JTE-607 and this compound are both valuable research tools for studying the role of CPSF3 in cellular processes. However, they possess distinct profiles that make them suitable for different applications.

  • JTE-607 is a potent inhibitor of human CPSF3 and has demonstrated efficacy in various cancer models. Its prodrug nature and requirement for intracellular activation are important considerations for experimental design. It serves as an excellent tool for investigating the consequences of CPSF3 inhibition in human cells and for exploring its potential as an anti-cancer agent.

  • This compound is a highly selective inhibitor of parasitic CPSF3 with minimal effects on the human ortholog. This remarkable selectivity makes it an ideal candidate for the development of anti-parasitic drugs with a potentially wide therapeutic window. For researchers studying the biology of apicomplexan parasites or seeking to validate CPSF3 as a drug target in these organisms, this compound represents a superior choice.

The choice between JTE-607 and this compound will ultimately depend on the specific research question and the biological system under investigation. This guide provides the foundational information to make an informed decision and to design experiments that will yield clear and interpretable results.

References

A Comparative Analysis of AN3661 and AN13762: Novel Benzoxaboroles Targeting CPSF3

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising antiprotozoal compounds, AN3661 and AN13762, reveals distinct efficacy profiles and resistance mechanisms despite a shared molecular target. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the pursuit of novel therapeutics against parasitic diseases.

Both this compound and AN13762 are members of the benzoxaborole class of compounds, which have demonstrated broad-spectrum activity against a range of pathogens. Their primary mechanism of action involves the inhibition of the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3), a critical enzyme in the pre-mRNA processing of parasites.[1] this compound was identified as a potent antimalarial agent, while AN13762 emerged from lead optimization studies as a preclinical candidate.[1] This analysis delves into a head-to-head comparison of their in vitro and in vivo efficacy, shedding light on their potential as therapeutic agents.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo efficacy of this compound and AN13762 against various parasites.

Table 1: In Vitro Efficacy of this compound and AN13762

CompoundParasiteAssay TypeKey ParameterValueReference
This compound Plasmodium falciparum (3D7, sensitive)Growth InhibitionIC5020-56 nM[1]
Plasmodium falciparum (W2, Dd2, K1, HB3, FCR3, TM90C2B, resistant)Growth InhibitionIC5020-56 nM[1]
Toxoplasma gondii (RH strain)Growth InhibitionEC50~0.05 µM[2]
AN13762 Toxoplasma gondii (RH strain)Growth InhibitionEC502.1 µM[2]

Table 2: In Vivo Efficacy of this compound and AN13762

CompoundAnimal ModelParasiteKey ParameterValueAdministration RouteReference
This compound Murine modelPlasmodium bergheiED90 (Day 4)0.34 mg/kgOral[1]
Murine modelPlasmodium falciparumED90 (Day 4)0.57 mg/kgOral[1]
AN13762 Neonatal mouse modelCryptosporidium parvumParasite load reduction4-log reduction in luminescenceOral[1]

Mechanism of Action and Resistance

Both this compound and AN13762 exert their antiparasitic effects by targeting the catalytic subunit of the pre-mRNA cleavage and polyadenylation complex, CPSF3.[1] This inhibition disrupts the maturation of messenger RNA, leading to parasite death.

Interestingly, while they share a common target, the mechanisms of resistance to these two compounds appear to be divergent. Studies have shown that unique mutations within the catalytic site of Toxoplasma gondii CPSF3 (TgCPSF3) that confer resistance to AN13762 do not provide cross-protection against this compound.[1] This suggests that the two benzoxaboroles may interact with the active site of CPSF3 in a slightly different manner, offering potential strategies to overcome resistance.

Signaling Pathway and Experimental Workflows

To visualize the key processes discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflows used to generate the comparative data.

Mechanism of Action of this compound and AN13762 cluster_parasite Parasite Cell cluster_drug_action Drug Intervention pre_mRNA pre-mRNA CPSF3 CPSF3 Enzyme pre_mRNA->CPSF3 Binding mRNA_processing mRNA 3' end processing (Cleavage & Polyadenylation) CPSF3->mRNA_processing Catalysis mature_mRNA Mature mRNA mRNA_processing->mature_mRNA protein Essential Proteins mature_mRNA->protein Translation parasite_survival Parasite Survival & Replication protein->parasite_survival This compound This compound This compound->CPSF3 inhibition Inhibition AN13762 AN13762 AN13762->CPSF3

Fig. 1: Inhibition of CPSF3-mediated mRNA processing by this compound and AN13762.

In Vitro Parasite Growth Inhibition Assay Workflow start Start prep_parasites Prepare synchronized parasite culture start->prep_parasites add_parasites Add parasite culture to plates prep_parasites->add_parasites prep_plates Prepare 96-well plates with serial dilutions of compounds prep_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth analyze_data Analyze data and determine IC50/EC50 measure_growth->analyze_data end End analyze_data->end

Fig. 2: Generalized workflow for in vitro susceptibility testing.

In Vivo Efficacy Study Workflow in Murine Model start Start infect_mice Infect mice with parasites start->infect_mice group_mice Randomly assign mice to treatment and control groups infect_mice->group_mice treat_mice Administer compound or vehicle (e.g., daily for 4 days) group_mice->treat_mice monitor_parasitemia Monitor parasitemia daily treat_mice->monitor_parasitemia collect_data Collect data on survival and parasite load monitor_parasitemia->collect_data analyze_data Analyze data and determine ED90 collect_data->analyze_data end End analyze_data->end

Fig. 3: Generalized workflow for in vivo efficacy studies in mice.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

The in vitro activity of this compound and AN13762 against Plasmodium falciparum and Toxoplasma gondii was determined using growth inhibition assays. For P. falciparum, synchronized ring-stage parasites were cultured in 96-well plates in the presence of serial dilutions of the compounds for 72 hours.[3] Parasite growth was quantified using the SYBR Green I fluorescence-based assay, which measures nucleic acid content.[3] For T. gondii, confluent monolayers of human foreskin fibroblasts (HFF) were infected with tachyzoites and treated with various concentrations of the compounds.[2] Parasite proliferation was assessed after a defined incubation period by measuring the expression of a reporter gene (e.g., luciferase) or by immunofluorescence microscopy.[2] The 50% inhibitory concentration (IC50) or effective concentration (EC50) was calculated from the dose-response curves.

In Vivo Efficacy Studies in Murine Models

The in vivo efficacy of the compounds was evaluated in established murine models of parasitic infection. For Plasmodium infections, mice were infected with a lethal inoculum of P. berghei or with human erythrocytes engrafted with P. falciparum.[1] Treatment with the compounds or a vehicle control was typically initiated shortly after infection and administered orally for a defined period (e.g., four consecutive days).[1] Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the control group, was determined. For Cryptosporidium parvum infection, neonatal mice were infected and treated orally with AN13762.[1] Treatment efficacy was assessed by quantifying the reduction in parasite load in the intestine, for example, by measuring the luminescence signal from transgenic parasites expressing a luciferase reporter.[1]

Selection and Characterization of Resistant Parasites

To investigate the mechanism of action and potential for resistance, parasite lines resistant to this compound and AN13762 were generated through in vitro drug pressure. This involved culturing parasites in the continuous presence of increasing concentrations of the compounds.[4] Resistant parasites that emerged were then cloned and their genomes were sequenced to identify mutations associated with the resistance phenotype. To confirm that the identified mutations were responsible for resistance, CRISPR-Cas9 gene-editing technology was employed to introduce the specific mutations into the genome of drug-sensitive parental parasite lines.[5] The susceptibility of these engineered parasites to the compounds was then re-evaluated.

Conclusion

The comparative analysis of this compound and AN13762 highlights the potential of the benzoxaborole scaffold for the development of novel antiparasitic agents. While both compounds effectively target the essential parasite enzyme CPSF3, they exhibit distinct efficacy profiles against different protozoan parasites and, importantly, different resistance mutation profiles. This compound demonstrates potent activity against Plasmodium falciparum, while AN13762 shows promise against Cryptosporidium parvum. The divergent resistance mechanisms suggest that combination therapies involving different benzoxaboroles or their use in conjunction with other antimalarials could be a viable strategy to mitigate the emergence of drug resistance. Further research into the structural basis of their differential interactions with CPSF3 will be crucial for the rational design of next-generation inhibitors with improved potency and a broader spectrum of activity.

References

On-Target Efficacy of AN3661: A Comparative Analysis Validated by CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial and anticancer drug development, the precise validation of a compound's on-target effects is paramount. This guide provides a comparative analysis of AN3661, a novel benzoxaborole compound, against other therapeutic alternatives. We delve into the experimental data that substantiates its mechanism of action, with a particular focus on the pivotal role of CRISPR-Cas9 gene-editing technology in unequivocally validating its intended molecular target. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's therapeutic potential and the methodologies used to verify its efficacy.

Comparative Efficacy of CPSF3 Inhibitors

This compound exerts its therapeutic effect by targeting Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), an essential endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA). Inhibition of CPSF3 disrupts gene expression, leading to cell death in susceptible organisms. The following table summarizes the in vitro efficacy of this compound and its alternatives that also target CPSF3 or are used for similar indications.

CompoundTarget Organism/Cell LineAssay TypeIC50/MICCitation(s)
This compound Plasmodium falciparum (Lab Strains)In vitro growth inhibition32 nM (mean IC50)[1][2]
This compound Plasmodium falciparum (Ugandan Field Isolates)Ex vivo growth inhibition64 nM (mean ex vivo IC50)[1][2]
JTE-607 (active form) HeLa Cell Nuclear ExtractIn vitro pre-mRNA cleavage (L3 PAS)0.8 µM[3]
JTE-607 LPS-stimulated human PBMCsInflammatory cytokine production5.9 - 11 nM[4][5][6]
SCYX-7158 (Acoziborole) Trypanosoma brucei S427In vitro growth inhibition0.6 µg/mL (MIC)[7]
SCYX-7158 (Acoziborole) T. brucei, T. b. rhodesiense, T. b. gambienseIn vitro growth inhibition~0.07 - 0.37 µg/mL[7]

Signaling Pathway of CPSF3-mediated pre-mRNA 3'-end Processing

The following diagram illustrates the critical role of CPSF3 in the 3'-end processing of pre-mRNA, the pathway targeted by this compound.

pre_mRNA pre-mRNA CPSF_Complex CPSF Complex (including CPSF3) pre_mRNA->CPSF_Complex binds to poly(A) signal CstF CstF pre_mRNA->CstF binds to downstream element Cleavage Cleavage CPSF_Complex->Cleavage CstF->Cleavage PAP Poly(A) Polymerase (PAP) Polyadenylation Polyadenylation PAP->Polyadenylation Cleavage->Polyadenylation generates 3' end mRNA Mature mRNA Polyadenylation->mRNA adds poly(A) tail This compound This compound This compound->CPSF_Complex inhibits endonuclease activity

CPSF3's role in pre-mRNA processing and this compound's inhibitory action.

Experimental Validation of this compound's On-Target Effects

The confirmation of CPSF3 as the specific target of this compound was decisively achieved using CRISPR-Cas9 technology. The workflow for this validation is outlined below.

cluster_0 CRISPR-Cas9 Mediated Target Validation p_falciparum Wild-Type P. falciparum crispr_cas9 CRISPR-Cas9 System (Cas9 + gRNA for pfcpsf3) p_falciparum->crispr_cas9 an3661_treatment_wt Treat with this compound p_falciparum->an3661_treatment_wt mutant_p_falciparum Mutant P. falciparum (pfcpsf3 point mutation) crispr_cas9->mutant_p_falciparum Homology Directed Repair donor_template Donor DNA Template (with point mutation) donor_template->crispr_cas9 an3661_treatment_mutant Treat with this compound mutant_p_falciparum->an3661_treatment_mutant wt_result Parasite Growth Inhibited an3661_treatment_wt->wt_result mutant_result Parasite Growth Resistant an3661_treatment_mutant->mutant_result conclusion Conclusion: PfCPSF3 is the target of this compound wt_result->conclusion mutant_result->conclusion

Workflow for validating this compound's target using CRISPR-Cas9.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the validation of this compound's on-target effects. These are based on established methodologies in the field.

CRISPR-Cas9-mediated Generation of Point Mutations in P. falciparum

This protocol outlines the general steps for introducing specific point mutations into the pfcpsf3 gene in P. falciparum to confer resistance to this compound.

  • Guide RNA (gRNA) Design and Cloning:

    • Design a 20-nucleotide gRNA sequence targeting a region of the pfcpsf3 gene close to the desired mutation site. Ensure the gRNA has a low potential for off-target effects using tools like CHOPCHOP.[8][9]

    • Synthesize and clone the gRNA sequence into a suitable expression vector, typically under the control of a U6 promoter.

  • Donor Template Design and Synthesis:

    • Design a donor DNA template containing the desired point mutation in the pfcpsf3 gene.

    • The donor template should have homology arms of approximately 500-800 base pairs flanking the mutation site to facilitate homology-directed repair.[8]

    • Introduce silent mutations in the gRNA recognition site within the donor template to prevent cleavage of the repaired locus.

  • Transfection of P. falciparum:

    • Prepare a synchronized culture of ring-stage P. falciparum.

    • Co-transfect the parasites with the Cas9-expressing plasmid and the gRNA/donor template plasmid via electroporation of infected red blood cells.[10]

    • Alternatively, use a ribonucleoprotein (RNP) complex of Cas9 protein and in vitro transcribed gRNA along with the donor template.

  • Selection and Cloning of Mutant Parasites:

    • Apply drug selection to the transfected parasite population to select for parasites that have integrated the plasmid.

    • After recovery, apply selection with this compound to enrich for resistant parasites.

    • Isolate clonal populations of mutant parasites by limiting dilution.[8]

  • Validation of Gene Editing:

    • Extract genomic DNA from the cloned parasite lines.

    • PCR amplify the targeted region of the pfcpsf3 gene.

    • Confirm the presence of the desired point mutation and the absence of off-target mutations by Sanger sequencing.

In Vitro pre-mRNA Cleavage Assay

This assay is used to determine the inhibitory effect of compounds on the endonuclease activity of CPSF3.

  • Preparation of Nuclear Extract:

    • Culture HeLa cells or other appropriate cell lines in suspension.

    • Harvest the cells and isolate nuclei.

    • Prepare transcriptionally active nuclear extracts containing the necessary cleavage factors, including CPSF3.[11][12]

  • In Vitro Transcription of RNA Substrate:

    • Generate a radiolabeled (e.g., with 32P-UTP) pre-mRNA substrate containing a known polyadenylation signal (e.g., L3 PAS) by in vitro transcription.[11]

    • Purify the RNA substrate using gel electrophoresis.

  • Cleavage Reaction:

    • Set up the cleavage reaction in a buffer containing the nuclear extract, the radiolabeled RNA substrate, and other necessary components like ATP and MgCl2.[13][14]

    • Add varying concentrations of the inhibitor (e.g., this compound or JTE-607) or a vehicle control (e.g., DMSO) to the reactions.

    • Incubate the reactions at 30°C for a defined period (e.g., 60-120 minutes) to allow for cleavage to occur.

  • Analysis of Cleavage Products:

    • Stop the reaction and isolate the RNA.

    • Separate the uncleaved substrate and the cleaved products using denaturing polyacrylamide gel electrophoresis.

    • Visualize the RNA fragments by autoradiography and quantify the band intensities to determine the percentage of cleavage inhibition at each inhibitor concentration.

    • Calculate the IC50 value of the inhibitor.[3]

References

Cross-Resistance Profile of AN3661: A Comparative Analysis with Other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance potential of the novel antimalarial candidate AN3661.

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarials with novel mechanisms of action. This compound, a member of the benzoxaborole class of compounds, represents a promising candidate, exhibiting potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[1][2] This guide provides a detailed comparison of the cross-resistance profile of this compound with other established antimalarial agents, supported by available experimental data.

Summary of In Vitro Activity and Resistance

This compound demonstrates potent, nanomolar activity against a range of P. falciparum laboratory strains with varying resistance profiles to conventional antimalarials.[1][3] Resistance to this compound has been selected for in vitro and is associated with specific point mutations in the P. falciparum Cleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3), a novel antimalarial drug target.[1][4][5]

Table 1: In Vitro Activity of this compound Against P. falciparum Strains
Parasite StrainResistance PhenotypeThis compound IC50 (nM)Reference
3D7Drug-sensitive35.1 ± 3.9[1]
W2Chloroquine-R, Pyrimethamine-R, Cycloguanil-R, Sulfadoxine-R20.4 ± 1.1[1]
Dd2Chloroquine-R, Pyrimethamine-R, Mefloquine-R22.0 ± 1.2[1]
K1Chloroquine-R, Pyrimethamine-R, Mefloquine-R56.0 ± 12.0[1]
HB3Chloroquine-R, Pyrimethamine-R26.0 ± 2.0[1]
FCR3Chloroquine-R30.0 ± 5.0[1]
TM90C2BChloroquine-R, Quinine-R, Mefloquine-R, Atovaquone-R35.0 ± 1.0[1]
W2-R3This compound-R (PfCPSF3 D470N)2,130 ± 290[1]
W2-R4This compound-R (PfCPSF3 D470N)1,840 ± 160[1]
W2-R5This compound-R (PfCPSF3 H36Y/D470N)3,000 ± 200[1]
Dd2-R1This compound-R200 - 900[1]

R denotes resistance to the indicated drug.

Cross-Resistance Studies

The unique mechanism of action of this compound, targeting PfCPSF3, suggests a low likelihood of cross-resistance with existing antimalarials that act on different pathways.[4][6] In vitro studies have begun to explore this, with initial findings indicating a lack of broad cross-resistance.

Table 2: Summary of this compound Cross-Resistance Findings
CompoundClassCross-Resistance with this compoundFindingReference
Chloroquine4-aminoquinolineMinimalThis compound-resistant parasites showed only modest changes in sensitivity to chloroquine.[1]
Standard Antimalarials (Panel of 8)VariousNot observedParasites with moderate resistance to the related benzoxaborole AN13762 showed no marked change in sensitivity to a panel of 8 standard antimalarials or to this compound.[4]
AN13762BenzoxaboroleObserved in highly resistant linesCross-resistance was observed in highly resistant parasites harboring mutations in PfCPSF3.[4]
AN11063BenzoxaboroleObservedCross-resistance was seen between this compound and AN11063 in moderately resistant parasites.[4]

Experimental Protocols

In Vitro Drug Susceptibility Assays

The 50% inhibitory concentrations (IC50s) are typically determined using a standardized SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Preparation: Asynchronous parasite cultures with a parasitemia of 1-2% are diluted to 0.5% parasitemia and 1% hematocrit.

  • Drug Plates: Compounds are serially diluted in media and dispensed into 96-well plates.

  • Incubation: The parasite suspension is added to the drug plates and incubated for 72 hours under the conditions described above.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Lysis buffer containing SYBR Green I is then added to each well.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vitro Selection of this compound-Resistant Parasites
  • Drug Pressure: A clonal parasite line (e.g., Dd2) is exposed to a constant concentration of this compound, typically at 2 times the IC90 value (e.g., 60 nM).[1]

  • Culture Maintenance: The culture medium is changed every 2-3 days, and fresh drug is added.

  • Monitoring: Parasitemia is monitored by Giemsa-stained blood smears.

  • Recrudescence: The culture is maintained until parasite regrowth is observed.

  • Clonal Isolation: Once stable resistance is established, resistant parasites are cloned by limiting dilution.

  • Phenotypic and Genotypic Characterization: The IC50 of the resistant clones is determined, and the gene encoding the drug target (e.g., pfcpsf3) is sequenced to identify mutations.

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The primary target of this compound is PfCPSF3, an essential enzyme in the pre-mRNA processing pathway of the parasite.[1][4] Inhibition of PfCPSF3 disrupts messenger RNA maturation, leading to parasite death. Resistance arises from mutations within the active site of PfCPSF3, which likely reduce the binding affinity of this compound.

AN3661_Mechanism cluster_parasite Plasmodium falciparum cluster_nucleus Nucleus cluster_drug Drug Action & Resistance pre-mRNA pre-mRNA PfCPSF3 PfCPSF3 (Cleavage Factor) pre-mRNA->PfCPSF3 3' end processing mRNA mRNA PfCPSF3->mRNA Cleavage & Polyadenylation Mutated_PfCPSF3 Mutated PfCPSF3 (e.g., D470N) Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Parasite_Survival Parasite_Survival Protein_Synthesis->Parasite_Survival Essential Proteins This compound This compound This compound->PfCPSF3 This compound->Mutated_PfCPSF3 Reduced Inhibition

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Cross-Resistance Assessment

The determination of cross-resistance involves comparing the susceptibility of drug-resistant parasite lines to a panel of antimalarial compounds with that of their drug-sensitive parental counterparts.

Cross_Resistance_Workflow cluster_assay IC50 Determination Start Start: Select Parasite Strain (e.g., Dd2) Drug_Selection In Vitro Drug Selection with this compound Start->Drug_Selection Parental_Line Maintain Parental (this compound-Sensitive) Line Start->Parental_Line Resistant_Line Generate this compound-Resistant Parasite Line Drug_Selection->Resistant_Line Assay_Resistant Test Panel of Antimalarials against Resistant Line Resistant_Line->Assay_Resistant Assay_Parental Test Panel of Antimalarials against Parental Line Parental_Line->Assay_Parental Data_Analysis Compare IC50 Values (Resistant vs. Parental) Assay_Resistant->Data_Analysis Assay_Parental->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Workflow for assessing antimalarial cross-resistance.

References

Benchmarking AN3661's therapeutic index against other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the benzoxaborole AN3661 reveals a promising preclinical therapeutic index, particularly when compared to established antimalarial and antifungal agents. This guide synthesizes available experimental data to offer a comparative benchmark for researchers and drug development professionals.

The novel benzoxaborole, this compound, demonstrates potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, while exhibiting minimal cytotoxicity against mammalian cells. This translates to a high selectivity index, a key indicator of a drug's therapeutic window in early-stage development.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. In preclinical studies, this is often represented by the selectivity index (SI), calculated from the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the target pathogen. A higher SI suggests a wider margin of safety.

This compound exhibits a remarkably high selectivity index. With a mean IC50 of 32 nM against laboratory-adapted P. falciparum strains and a CC50 of 60.5 µM against human Jurkat cells, the calculated SI for this compound is approximately 1890. This indicates that the concentration of this compound required to inhibit parasite growth is nearly 1900 times lower than the concentration that causes significant toxicity to mammalian cells in vitro.

In comparison, established antimalarial and antifungal drugs show a range of therapeutic indices, with some having notoriously narrow windows that necessitate careful patient monitoring.

CompoundClassPrimary IndicationPreclinical Therapeutic/Selectivity Index (Animal Model)Notes
This compound BenzoxaboroleAntimalarial~1890 (Selectivity Index, in vitro) Based on P. falciparum IC50 and Jurkat cell CC50.
Chloroquine 4-aminoquinolineAntimalarialNarrowKnown for its narrow therapeutic index, with toxicity concerns at higher doses.[1][2]
Artesunate Artemisinin derivativeAntimalarial32.6 (Therapeutic Index, Rat) Based on the ratio of the maximum tolerated dose to the curative dose (CD50) in a P. berghei infected rat model.[3]
Amphotericin B PolyeneAntifungalNarrowKnown for significant nephrotoxicity, often referred to as "amphoterrible". Liposomal formulations have an improved therapeutic index.
Fluconazole TriazoleAntifungalBroadGenerally considered to have a wide therapeutic index.

Mechanism of Action: A Novel Target in Plasmodium falciparum

This compound's potent antimalarial activity stems from its unique mechanism of action. Unlike many other antimalarials, this compound targets the Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3). PfCPSF3 is an essential enzyme in the parasite's pre-mRNA processing machinery. By inhibiting this enzyme, this compound disrupts the normal maturation of messenger RNA, leading to a halt in protein synthesis and ultimately, parasite death. This novel target is a key advantage, as it may circumvent existing resistance mechanisms to other antimalarial drugs.

The signaling pathway can be visualized as follows:

PfCPSF3_Inhibition pre-mRNA pre-mRNA PfCPSF3 PfCPSF3 pre-mRNA->PfCPSF3 target mRNA_processing 3' Cleavage & Polyadenylation PfCPSF3->mRNA_processing Inhibition_Outcome Disruption of mRNA maturation & Inhibition of protein synthesis Mature_mRNA Mature_mRNA mRNA_processing->Mature_mRNA Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite Survival Protein_Synthesis->Parasite_Survival This compound This compound This compound->PfCPSF3 inhibits

Mechanism of Action of this compound

Experimental Protocols

The determination of the therapeutic index of this compound and its comparators relies on standardized in vitro and in vivo assays. Below are the detailed methodologies for the key experiments cited.

In Vitro P. falciparum Susceptibility Testing

The 50% inhibitory concentration (IC50) of this compound against P. falciparum is determined using a SYBR Green I-based fluorescence assay.

Workflow:

In_Vitro_Susceptibility_Workflow cluster_workflow P. falciparum Susceptibility Assay start Start culture Synchronized ring-stage P. falciparum culture start->culture plate Prepare 96-well plate with drug dilutions culture->plate incubate Add parasite culture to plate and incubate for 72 hours plate->incubate lyse Lyse cells and add SYBR Green I stain incubate->lyse read Measure fluorescence (485 nm excitation, 530 nm emission) lyse->read analyze Calculate IC50 using dose-response curve read->analyze end End analyze->end

Workflow for In Vitro Susceptibility Testing

Detailed Methodology:

  • Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax II at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2). Cultures are synchronized to the ring stage using 5% sorbitol treatment.

  • Drug Dilution: this compound and comparator drugs are serially diluted in culture medium in a 96-well microplate.

  • Incubation: A synchronized parasite culture (0.5% parasitemia, 1.5% hematocrit) is added to each well and incubated for 72 hours.

  • Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) is determined using a standard colorimetric MTT assay on a mammalian cell line (e.g., Jurkat or HepG2).

Workflow:

Cytotoxicity_Workflow cluster_workflow MTT Cytotoxicity Assay start Start seed Seed mammalian cells in 96-well plate start->seed treat Add drug dilutions and incubate for 24-72 hours seed->treat add_mtt Add MTT reagent and incubate treat->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate CC50 from dose-response curve read->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay

Detailed Methodology:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The preclinical data for this compound indicates a highly favorable therapeutic index, driven by its potent and specific activity against P. falciparum and low in vitro cytotoxicity. Its novel mechanism of action targeting PfCPSF3 further enhances its profile as a promising antimalarial candidate. This comparative guide underscores the potential of this compound and provides a framework for its continued evaluation in the drug development pipeline.

References

Safety Operating Guide

Proper Disposal Procedures for AN3661: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for AN3661, a potent antimalarial compound.

Key Data for this compound

For quick reference, the fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
CAS Number 1268335-33-6
Molecular Formula C10H11BO4
Physical Form Solid

Experimental Protocols: Disposal of this compound

The following step-by-step procedure is a recommended guideline for the disposal of this compound, synthesized from the safety data sheets of related benzoxaborole compounds.[1][2][3][4][5][6] It is crucial to consult your institution's specific hazardous waste management protocols and local regulations, as these may vary.

Personal Protective Equipment (PPE) Requirement: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Step 1: Waste Segregation and Collection

  • Solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, clearly labeled hazardous waste container.

  • The container must be compatible with organic solids and properly sealed to prevent leakage or spillage.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.

Step 2: Preparation for Disposal

For solid this compound, the recommended disposal method is incineration by a licensed hazardous waste disposal facility. In some cases, the solid material may need to be dissolved in a combustible solvent prior to incineration.[3][7]

  • If required by the disposal facility, dissolve the solid this compound waste in a suitable combustible solvent (e.g., ethanol, acetone). This should be done in a well-ventilated fume hood.

  • The resulting solution should be transferred to a labeled, sealed container suitable for flammable liquids.

Step 3: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid (this compound)," and any other information required by your institution.

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with all necessary information about the waste material.

Important Considerations:

  • Never dispose of this compound down the drain or in regular trash.[2]

  • In case of a spill, follow your laboratory's established spill cleanup procedure for solid organic compounds.

  • Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AN3661_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect solid waste in a designated hazardous waste container ppe->collect_waste dissolve If required, dissolve in a combustible solvent in a fume hood collect_waste->dissolve label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container No dissolve->label_container Yes store Store in a designated hazardous waste accumulation area label_container->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling AN3661

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance for the safe handling and disposal of AN3661, a potent benzoxaborole-based antimalarial compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on general best practices for handling biologically active research chemicals and information on the benzoxaborole class of compounds. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's safety protocols and a thorough risk assessment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPPE ItemSpecification/StandardPurpose
Hands Disposable GlovesNitrile or other chemically resistant material. ASTM D6319 or equivalent.Prevents skin contact. Use double gloves when handling concentrated solutions.
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1 or equivalent.Protects eyes from splashes and airborne particles.
Body Laboratory CoatLong-sleeved, knee-length.Protects skin and personal clothing from contamination.
Respiratory Fume HoodRecommended for all handling of solid this compound and preparation of stock solutions to avoid inhalation of airborne particles.
Feet Closed-toe ShoesProtects feet from spills.

Standard Operating Procedure for Handling this compound

Adherence to a strict operational plan is vital to ensure safety and experimental integrity.

Preparation and Weighing of Solid this compound
  • Location : All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood to minimize inhalation risk.

  • Equipment : Use a dedicated set of spatulas and weigh boats. Clean all equipment thoroughly after use.

  • Procedure :

    • Don all required PPE as outlined in the table above.

    • Place a weigh boat on the analytical balance within the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weigh boat.

    • Record the weight and securely cap the stock container.

    • Proceed with dissolution immediately within the fume hood.

Preparation of Stock Solutions

This compound is often dissolved in dimethyl sulfoxide (DMSO).

  • Procedure :

    • Following the weighing of solid this compound, add the appropriate volume of solvent (e.g., DMSO) to the vessel containing the compound.

    • Mix gently until the solid is completely dissolved. Sonication may be used if necessary.

    • Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution as recommended (typically at -20°C or -80°C for long-term storage).

Use in Experiments
  • Working Solutions : Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer.

  • Cell Culture : When adding this compound to cell cultures, do so within a biological safety cabinet to maintain sterility and operator safety.

  • Animal Studies : For in vivo experiments, follow all institutional guidelines for animal handling and administration of test compounds.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste :

    • Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

    • Unused stock solutions in DMSO should also be disposed of as hazardous chemical waste.

  • Decontamination :

    • Wipe down all work surfaces (fume hood, benchtop) with an appropriate cleaning agent (e.g., 70% ethanol) after handling this compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the operational and conceptual frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Disposal cluster_data Analysis weigh Weigh Solid this compound (in Fume Hood) dissolve Dissolve in DMSO (to create Stock Solution) weigh->dissolve dilute Prepare Working Solution dissolve->dilute treat Treat Cells/Administer to Animal dilute->treat assay Perform Assay treat->assay solid_waste Dispose of Solid Waste (Gloves, Tips) assay->solid_waste liquid_waste Dispose of Liquid Waste (Solutions) assay->liquid_waste analyze Data Analysis assay->analyze

Caption: Experimental workflow for handling this compound from preparation to data analysis.

G This compound This compound PfCPSF3 PfCPSF3 (Cleavage and Polyadenylation Specificity Factor 3) This compound->PfCPSF3 inhibits mRNA_processing pre-mRNA Processing PfCPSF3->mRNA_processing mRNA_stability mRNA Stability mRNA_processing->mRNA_stability protein_synthesis Protein Synthesis mRNA_stability->protein_synthesis parasite_death Parasite Death protein_synthesis->parasite_death

Caption: Proposed signaling pathway of this compound in Plasmodium falciparum.

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。